2-(Pyridin-2-yl)azepane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-6-10(12-8-4-1)11-7-3-5-9-13-11/h3,5,7,9-10,12H,1-2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHGQPLKNWNWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403369 | |
| Record name | 2-pyridin-2-ylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-97-0 | |
| Record name | 2-pyridin-2-ylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Pyridin-2-yl)azepane: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pyridin-2-yl)azepane is a heterocyclic organic compound featuring a pyridine ring linked to an azepane moiety. This technical guide aims to provide a comprehensive overview of its chemical properties, synthesis, and potential biological activities based on available data. However, it is critical to note that detailed experimental data for this specific compound is sparse in publicly accessible scientific literature. Consequently, this document also draws upon the known characteristics of related pyridine and azepane derivatives to infer potential properties and guide future research. This guide highlights the need for further empirical studies to fully elucidate the chemical and pharmacological profile of this compound.
Introduction
The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a significant scaffold in medicinal chemistry, appearing in a variety of FDA-approved drugs. Similarly, the pyridine ring is a ubiquitous feature in numerous biologically active compounds. The combination of these two moieties in this compound suggests the potential for interesting pharmacological properties. This document consolidates the known information on this compound and provides a framework for its further investigation.
Chemical Properties
Currently, detailed experimental data on the physicochemical properties of this compound are not widely available. The following table summarizes the basic molecular identifiers and highlights the data that requires experimental determination.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 1H-Azepine, hexahydro-2-(2-pyridinyl)- | Alfa Chemistry[1] |
| CAS Number | 383128-97-0 | Alfa Chemistry[1] |
| Molecular Formula | C₁₁H₁₆N₂ | Alfa Chemistry[1] |
| Molecular Weight | 176.26 g/mol | Alfa Chemistry[1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Appearance | Data not available | - |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature. However, general synthetic strategies for analogous compounds can provide a logical starting point for its preparation.
Logical Synthesis Workflow:
A plausible synthetic route could involve the reaction of 2-lithiopyridine with an appropriate azepane precursor. The following diagram illustrates a conceptual workflow for such a synthesis.
Conceptual Synthesis Workflow
Experimental Protocol (Hypothetical):
-
Step 1: Generation of 2-Lithiopyridine. 2-Bromopyridine would be dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran, and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes would then be added dropwise to effect the lithium-halogen exchange, yielding 2-lithiopyridine.
-
Step 2: Reaction with an Azepane Electrophile. A suitable electrophilic azepane derivative, for instance, an N-protected 2-azepanone, would be added to the solution of 2-lithiopyridine.
-
Step 3: Reduction and Deprotection. The resulting intermediate would then be subjected to reduction and, if necessary, deprotection steps to yield the final product, this compound.
-
Purification. The crude product would likely require purification by column chromatography on silica gel.
Characterization: The structure of the synthesized compound would need to be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been found, the known activities of related compounds can inform hypotheses about its potential pharmacological profile.
Inferred Potential Activities:
-
CNS Activity: Many pyridine derivatives exhibit activity in the central nervous system. Depending on the specific conformational and electronic properties of this compound, it could potentially interact with various neurotransmitter receptors or transporters.
-
Antimicrobial Activity: Pyridine derivatives are known to possess antimicrobial properties. It is plausible that this compound could be evaluated for its efficacy against various bacterial and fungal strains.
-
Enzyme Inhibition: The structural motifs present in this compound could lend themselves to binding within the active sites of various enzymes. For instance, derivatives of pyridine have been investigated as SHP2 inhibitors.[2]
Hypothetical Signaling Pathway Interaction:
Given the prevalence of pyridine and azepane moieties in neurologically active compounds, a hypothetical interaction with a G-protein coupled receptor (GPCR) signaling pathway is a reasonable starting point for investigation.
Hypothetical GPCR Interaction
Future Research Directions
The lack of specific data on this compound presents a clear opportunity for further research. Key areas for investigation include:
-
Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive spectroscopic and physicochemical characterization.
-
Pharmacological Screening: A broad-based screening of the compound against a panel of biological targets, including CNS receptors, enzymes, and microbial strains, to identify potential therapeutic applications.
-
In Vitro and In Vivo Studies: Should initial screening reveal promising activity, further in vitro and in vivo studies will be necessary to determine its mechanism of action, efficacy, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues to establish structure-activity relationships and optimize for potency and selectivity.
Conclusion
This compound represents an under-investigated molecule with potential for novel pharmacological applications, owing to the combination of the privileged azepane and pyridine scaffolds. This technical guide has summarized the currently available information and outlined a logical path forward for its comprehensive study. The scientific community is encouraged to undertake the necessary experimental work to unlock the full potential of this intriguing compound.
References
An In-depth Technical Guide to the Structure Elucidation of 2-(Pyridin-2-yl)azepane
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of the novel heterocyclic compound, 2-(Pyridin-2-yl)azepane. Due to the absence of published experimental data for this specific molecule, this document outlines a prospective approach to its synthesis and characterization. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details a plausible synthetic route, predicted spectroscopic data based on analogous structures, and the requisite experimental protocols for confirmation of its structure. All quantitative data are summarized in tables for clarity, and key processes are visualized using Graphviz diagrams.
Introduction
The fusion of pyridine and azepane rings in a single molecular entity, such as this compound, presents a scaffold of significant interest in medicinal chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities. Similarly, the azepane moiety, a seven-membered nitrogen-containing heterocycle, is a structural component in numerous biologically active compounds and approved drugs. The combination of these two pharmacophores could lead to novel therapeutic agents.
This guide provides a projected pathway for the synthesis and structural verification of this compound (Figure 1). The proposed methodologies are based on established chemical principles and spectroscopic trends observed in structurally related molecules.
Caption: Chemical structure of this compound.
Proposed Synthesis
A plausible synthetic route to this compound involves the reaction of 2-lithiopyridine with caprolactam, followed by reduction of the resulting intermediate. This approach is advantageous due to the commercial availability of the starting materials and the robustness of the reaction steps.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Preparation of 2-Lithiopyridine: To a solution of pyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Reaction with Caprolactam: A solution of caprolactam in anhydrous THF is added slowly to the freshly prepared 2-lithiopyridine solution at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Isolation of Intermediate: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate amide.
-
Reduction to this compound: The crude intermediate is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (LiAlH4) in THF at 0 °C. The mixture is then heated to reflux and stirred for several hours.
-
Final Work-up and Purification: After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is extracted with dichloromethane. The combined organic extracts are dried, filtered, and concentrated. The final product is purified by column chromatography on silica gel.
Structure Elucidation Methodologies
The definitive structure of the synthesized this compound would be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: General workflow for structure elucidation.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are predicted.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: A standard proton experiment is performed. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: A proton-decoupled carbon experiment is performed. Chemical shifts are reported in ppm relative to the solvent signal.
-
2D NMR: To aid in the assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be conducted.
Predicted NMR Data
The predicted chemical shifts are based on the analysis of similar structures, such as 2-substituted pyridines and N-substituted azepanes.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-6' | 8.5 - 8.7 | dd |
| Pyridine H-4' | 7.6 - 7.8 | td |
| Pyridine H-3' | 7.1 - 7.3 | d |
| Pyridine H-5' | 7.0 - 7.2 | ddd |
| Azepane H-2 | 3.5 - 3.7 | t |
| Azepane H-7 | 2.8 - 3.0 | m |
| Azepane H-3, H-4, H-5, H-6 | 1.5 - 1.9 | m |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbons | Predicted Chemical Shift (ppm) |
| Pyridine C-2' | 160 - 162 |
| Pyridine C-6' | 148 - 150 |
| Pyridine C-4' | 135 - 137 |
| Pyridine C-3' | 121 - 123 |
| Pyridine C-5' | 120 - 122 |
| Azepane C-2 | 60 - 65 |
| Azepane C-7 | 45 - 50 |
| Azepane C-3, C-6 | 28 - 32 |
| Azepane C-4, C-5 | 25 - 28 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electron ionization (EI) source is used.
-
Sample Introduction: A dilute solution of the sample is introduced into the instrument.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₁₁H₁₆N₂, with a monoisotopic mass of 176.1313 g/mol .
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| 176 | [M]⁺ (Molecular Ion) |
| 175 | [M-H]⁺ |
| 147 | [M-C₂H₅]⁺ |
| 133 | [M-C₃H₇]⁺ |
| 105 | [C₅H₄N-CH₂]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Biological Significance and Future Directions
While the specific biological activity of this compound is yet to be determined, its structural motifs suggest potential applications in drug discovery. Pyridine-containing compounds are known to interact with a variety of biological targets. The azepane ring can influence the molecule's conformational flexibility and lipophilicity, which are critical for its pharmacokinetic and pharmacodynamic properties.
Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. Screening against a panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, could reveal its therapeutic potential.
Caption: Potential drug discovery pathway.
Conclusion
This technical guide has outlined a comprehensive, albeit prospective, framework for the synthesis and structural elucidation of this compound. The proposed methodologies and predicted spectroscopic data provide a solid foundation for researchers to undertake the actual synthesis and characterization of this novel compound. The successful elucidation of its structure will be the first step towards exploring its potential applications in medicinal chemistry and drug development.
An In-depth Technical Guide to 2-(Pyridin-2-yl)azepane (CAS 383128-97-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific and technical knowledge regarding the chemical compound 2-(Pyridin-2-yl)azepane, identified by the CAS number 383128-97-0. This document consolidates available data on its chemical and physical properties. Due to a notable absence of specific research on this particular molecule in publicly accessible scientific literature and patent databases, this guide also extrapolates potential synthetic methodologies and discusses hypothetical biological activities based on the well-established pharmacology of the constituent azepane and pyridine moieties. The aim is to provide a foundational resource for researchers and drug development professionals interested in this and related chemical structures, while clearly delineating the existing knowledge gaps and opportunities for future investigation.
Introduction
This compound is a heterocyclic organic compound featuring a saturated seven-membered azepane ring linked to a pyridine ring at the 2-position. The azepane scaffold is a significant structural motif in a variety of biologically active molecules and approved pharmaceutical agents.[1][2] Similarly, the pyridine ring is a fundamental component in a vast number of pharmaceuticals, contributing to their pharmacological activity and physicochemical properties. The combination of these two pharmacophoric fragments in this compound suggests its potential for biological activity and warrants its consideration in drug discovery and medicinal chemistry programs.
This document serves as a technical resource, summarizing the known properties of this compound and providing a theoretical framework for its synthesis and potential biological relevance.
Chemical and Physical Properties
The available physicochemical data for this compound is primarily sourced from chemical supplier catalogs and safety data sheets. A summary of these properties is presented in Table 1. It is important to note that some of these values may be predicted rather than experimentally determined.
| Property | Value | Source |
| CAS Number | 383128-97-0 | [3][4][5] |
| Molecular Formula | C₁₁H₁₆N₂ | [3][4] |
| Molecular Weight | 176.26 g/mol | [4] |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-(2-Pyridinyl)azepane, 1H-Azepine, hexahydro-2-(2-pyridinyl)- | [6] |
| Appearance | Not specified | N/A |
| Boiling Point (Predicted) | 296.7 ± 28.0 °C | [7] |
| Density (Predicted) | 0.992 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | 9.90 ± 0.40 | [7] |
| Purity | Typically offered at ≥95% | [3] |
Hazard Information: Based on available safety data sheets, this compound is classified as harmful if swallowed and may cause skin and eye irritation.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound (CAS 383128-97-0) is not available in the reviewed scientific literature or patent databases. However, general synthetic strategies for structurally related compounds provide a basis for a plausible synthetic route.
The synthesis of N-heterocyclic compounds often involves well-established organic reactions. For this compound, a logical approach would involve the coupling of a pyridine derivative with a suitable azepane precursor or the formation of the azepane ring onto a pyridine scaffold.
A conceptual synthetic workflow is proposed in the diagram below. This hypothetical pathway is based on common synthetic transformations in heterocyclic chemistry.
General Experimental Protocol (Hypothetical)
Reaction: To a solution of 2-bromopyridine (1.0 eq) and azepane (1.2 eq) in an anhydrous, aprotic solvent such as toluene or dioxane, a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%) are added. A base, such as sodium tert-butoxide or cesium carbonate (2.0-3.0 eq), is then added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 12-24 hours.
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and filtered.
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Characterization: The structure and purity of the final compound would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Potential Applications
There is no specific biological data available in the scientific literature for this compound. However, the constituent azepane and pyridine rings are present in numerous biologically active compounds, which allows for speculation on its potential therapeutic applications.
The azepane moiety is a key component in a number of approved drugs with diverse mechanisms of action.[1][2] The pyridine ring is also a well-known pharmacophore that can interact with a variety of biological targets.
Based on these general observations, this compound could be investigated for a range of potential biological activities, including but not limited to:
-
Central Nervous System (CNS) Activity: Many azepane and pyridine derivatives exhibit activity as receptor antagonists or agonists, or as reuptake inhibitors for various neurotransmitters.
-
Enzyme Inhibition: The scaffold could serve as a starting point for the design of inhibitors for various enzymes, such as kinases or proteases.
-
Antimicrobial Activity: Heterocyclic compounds containing nitrogen are a rich source of potential antibacterial and antifungal agents.
The logical relationship for investigating the potential of this compound is outlined in the following diagram:
Conclusion
This compound (CAS 383128-97-0) is a commercially available chemical compound with a structure that suggests potential for biological activity. While basic physicochemical properties are known, there is a significant lack of detailed experimental data in the public domain regarding its synthesis, and no information on its biological effects or mechanism of action. This technical guide has provided a summary of the available information and has proposed a hypothetical synthetic route and potential areas for biological investigation based on the known properties of its constituent chemical moieties. The absence of in-depth research on this compound presents a clear opportunity for novel investigations in the fields of synthetic methodology, medicinal chemistry, and drug discovery. Further research is required to elucidate the chemical and biological properties of this compound and to determine its potential as a lead compound for the development of new therapeutic agents.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of some pyrazolinylpyridines and pyrazolylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound - CAS:383128-97-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. 383128-97-0・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Pyridin-2-yl)azepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pyridin-2-yl)azepane is a heterocyclic compound featuring a pyridine ring linked to an azepane moiety. While the broader classes of pyridine and azepane derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, specific and detailed technical information on this compound itself is not extensively available in publicly accessible scientific literature. This guide provides a comprehensive overview of the available information, including its chemical identity, and discusses the general synthetic and biological contexts of its constituent chemical motifs.
Chemical Identity and Nomenclature
The compound with the chemical structure of a pyridine ring attached to the 2-position of an azepane ring is formally named according to IUPAC nomenclature.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 1H-Azepine, hexahydro-2-(2-pyridinyl)- |
| CAS Number | 383128-97-0 |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol |
Physicochemical Properties
Synthesis and Experimental Protocols
Specific, detailed experimental protocols for the synthesis of this compound are not published in major scientific databases. However, general synthetic strategies for related compounds can be inferred. The synthesis would likely involve the coupling of a pyridine precursor with an azepane precursor.
A potential, though unverified, synthetic approach could be conceptualized as follows:
Caption: A conceptual synthetic workflow for this compound.
Note: This represents a generalized chemical logic. The actual reaction conditions, including catalyst, solvent, temperature, and purification methods, would require experimental development and optimization.
Biological Activity and Pharmacological Profile
There is a significant lack of published data regarding the specific biological activity, pharmacological profile, and mechanism of action of this compound. The broader families of azepane- and pyridine-containing molecules have been investigated for a wide range of therapeutic applications, suggesting that this compound could be a candidate for biological screening.
Signaling Pathways
Due to the absence of specific biological data for this compound, there are no known signaling pathways directly associated with this compound. Research into its biological effects would be a prerequisite for elucidating any potential mechanisms of action and associated cellular pathways.
Conclusion and Future Directions
This compound is a chemically defined entity with a clear IUPAC name and structure. However, a comprehensive technical profile, including detailed experimental protocols for its synthesis, verified physicochemical properties, and a thorough characterization of its biological activities, is not available in the current scientific literature.
For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research efforts would be necessary to:
-
Develop and publish a robust and scalable synthetic route.
-
Characterize its physicochemical properties.
-
Screen the compound for a wide range of biological activities.
-
Investigate its mechanism of action and potential therapeutic targets if any activity is identified.
This foundational work is essential before a more in-depth technical guide, complete with quantitative data and detailed experimental insights, can be compiled.
The Enigmatic Target: A Mechanistic Hypothesis for 2-(Pyridin-2-yl)azepane
A Technical Guide for Drug Discovery Professionals
Abstract
This document delineates a series of plausible mechanism of action hypotheses for the novel small molecule, 2-(Pyridin-2-yl)azepane. In the absence of direct empirical data for this specific chemical entity, this guide leverages a structure-activity relationship (SAR) analysis of its constituent chemical motifs: the pyridin-2-yl group and the azepane ring. Drawing from the established pharmacology of compounds bearing these functionalities, we propose and explore three primary hypothetical mechanisms: Apoptosis Signal-regulating Kinase 1 (ASK1) inhibition, histamine H3 receptor antagonism, and inhibition of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). For each hypothesis, we present the underlying rationale, a proposed signaling pathway, a summary of relevant quantitative data from analogous compounds, and detailed, adaptable experimental protocols for hypothesis validation. This technical guide is intended to serve as a foundational resource for researchers and drug development professionals initiating an investigation into the therapeutic potential of this compound.
Introduction
The confluence of a pyridinyl heterocycle and a saturated seven-membered nitrogenous ring in this compound presents a unique chemical architecture with the potential for diverse pharmacological activities. The pyridine ring is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1] The azepane moiety, a less common but significant pharmacophore, imparts conformational flexibility that can be advantageous for optimal binding to biological targets.[2] More than 20 FDA-approved drugs contain the azepane scaffold, highlighting its therapeutic relevance.[3]
Given the lack of specific literature on this compound, this whitepaper constructs a framework for its potential mechanisms of action based on the known biological activities of structurally related compounds.
Core Mechanistic Hypotheses
Based on a comprehensive review of existing literature for compounds containing either a pyridin-2-yl or an azepane moiety, we propose three primary hypotheses for the mechanism of action of this compound.
Hypothesis 1: Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition
Rationale: The pyridin-2-yl urea scaffold has been identified as a potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[4][5] Aberrant ASK1 activation is implicated in the pathophysiology of numerous diseases, making it a compelling therapeutic target.[6] The pyridin-2-yl group in this compound could potentially mimic the interactions of known pyridin-2-yl urea inhibitors within the ASK1 kinase domain.
Proposed Signaling Pathway:
Caption: Proposed inhibitory action of this compound on the ASK1 signaling cascade.
Hypothesis 2: Histamine H3 Receptor Antagonism
Rationale: The azepane ring is a key structural feature in several known histamine H3 receptor (H3R) antagonists.[3] Furthermore, various pyridinyl derivatives have also been explored as H3R antagonists. The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[7] Antagonism of H3R leads to increased neurotransmitter release, a mechanism with potential therapeutic applications in neurological and psychiatric disorders.[7]
Proposed Signaling Pathway:
Caption: Hypothesized antagonistic effect of this compound on the histamine H3 receptor.
Hypothesis 3: PCSK9 Inhibition
Rationale: A series of N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation.[8] PCSK9 is a key regulator of LDL cholesterol levels, and its inhibition is a validated strategy for the treatment of hypercholesterolemia. The pyridin-2-yl moiety of this compound could potentially interact with targets involved in PCSK9 expression or activity.
Proposed Logical Relationship:
Caption: Postulated inhibitory effect of this compound on PCSK9 translation and LDL-C levels.
Quantitative Data from Structurally Analogous Compounds
The following tables summarize key quantitative data for compounds that share the pyridin-2-yl or azepane structural motifs and are relevant to the proposed mechanistic hypotheses.
Table 1: ASK1 Inhibitory Activity of Pyridin-2-yl Analogs
| Compound ID | Structure | Target | Assay Type | IC50 (nM) | Reference |
| Compound 2 | Pyridin-2-yl urea derivative | ASK1 | In vitro bioassay | 1.55 ± 0.27 | [4] |
| YD57 | 2-Pyridinyl urea-containing compound | ASK1 | In vitro assay | <10 | [5] |
Table 2: Histamine H3 Receptor Binding Affinity of Azepane Analogs
| Compound ID | Structure | Receptor | Assay Type | Ki (nM) | Reference |
| Compound 13 | 1-(6-(3-phenylphenoxy)hexyl)azepane | hH3R | Radioligand binding | 18 | [9] |
| Compound 16 | 1-(5-(4-phenylphenoxy)pentyl)azepane | hH3R | Radioligand binding | 34 | [9] |
Table 3: PCSK9 Inhibitory Activity of Pyridin-2-yl Analogs
| Compound ID | Structure | Target | Assay Type | IC50 (nM) | Reference |
| Compound 4d | N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine-1-carboxamide | PCSK9 | Cellular assay | 130 | [8] |
| Compound 4g | N-(piperidin-3-yl)-N-(pyridin-2-yl)piperazine-1-carboxamide | PCSK9 | Cellular assay | 110 | [8] |
Detailed Experimental Protocols
To empirically test the proposed hypotheses, the following experimental protocols are suggested.
ASK1 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against human ASK1.
Methodology:
-
Reagents and Materials:
-
Recombinant human ASK1 (e.g., from Carna Biosciences).
-
ATP.
-
Substrate peptide (e.g., myelin basic protein).
-
This compound (test compound).
-
Positive control inhibitor (e.g., Selonsertib).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
-
Procedure: a. Prepare serial dilutions of this compound and the positive control in DMSO. b. Add 5 µL of the compound dilutions to the wells of a 384-well plate. c. Add 10 µL of ASK1 enzyme solution to each well and incubate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate peptide. e. Incubate the reaction for 60 minutes at 30°C. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol. g. Measure luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Experimental Workflow:
Caption: Workflow for the in vitro ASK1 kinase inhibition assay.
Histamine H3 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the human histamine H3 receptor.
Methodology:
-
Reagents and Materials:
-
Cell membranes expressing recombinant human H3 receptor (e.g., from PerkinElmer).
-
Radioligand (e.g., [³H]-Nα-methylhistamine).
-
This compound (test compound).
-
Non-specific binding control (e.g., Thioperamide).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or test compound. c. Incubate the plate for 60 minutes at 25°C. d. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters three times with ice-cold binding buffer. f. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Determine the percentage of inhibition of specific binding for each concentration of the test compound. c. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Experimental Workflow:
Caption: Workflow for the histamine H3 receptor radioligand binding assay.
Cellular PCSK9 Expression Assay
Objective: To assess the effect of this compound on the expression of PCSK9 in a relevant cell line.
Methodology:
-
Reagents and Materials:
-
Human hepatocyte cell line (e.g., HepG2).
-
Cell culture medium and supplements.
-
This compound (test compound).
-
Positive control (e.g., a known PCSK9 synthesis inhibitor).
-
Lysis buffer.
-
ELISA kit for human PCSK9.
-
Protein quantification assay (e.g., BCA assay).
-
-
Procedure: a. Seed HepG2 cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 24-48 hours. c. Collect the cell culture supernatant and lyse the cells. d. Measure the concentration of secreted PCSK9 in the supernatant using an ELISA kit according to the manufacturer's instructions. e. Measure the total protein concentration in the cell lysates to normalize for cell viability.
-
Data Analysis: a. Normalize the PCSK9 concentration to the total protein concentration for each well. b. Calculate the percentage of PCSK9 expression relative to the vehicle-treated control. c. Determine the IC₅₀ value for the inhibition of PCSK9 expression.
Experimental Workflow:
Caption: Workflow for the cellular PCSK9 expression assay.
Conclusion
The novel chemical entity this compound holds promise for therapeutic intervention across multiple disease areas. The structural deconstruction and analysis of its constituent moieties have led to the formulation of three plausible and testable mechanistic hypotheses: ASK1 inhibition, histamine H3 receptor antagonism, and PCSK9 inhibition. The experimental protocols detailed herein provide a clear path forward for the empirical validation of these hypotheses. Successful elucidation of the primary mechanism of action will be a critical step in the continued development of this compound as a potential therapeutic agent. This document serves as a strategic guide for initiating this crucial phase of research.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. jopir.in [jopir.in]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a 2-pyridinyl urea-containing compound YD57 as a potent inhibitor of apoptosis signal-regulating kinase 1 (ASK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Targets of 2-(Pyridin-2-yl)azepane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological targets of 2-(Pyridin-2-yl)azepane is limited in publicly available scientific literature. This guide provides an in-depth analysis of potential biological targets based on the established pharmacology of structurally related compounds containing azepane and pyridine moieties. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts.
Introduction
The compound this compound incorporates two key pharmacophores: a pyridine ring and an azepane ring. Both scaffolds are prevalent in a wide range of biologically active molecules, suggesting that their combination could result in compounds with significant therapeutic potential.[1][2] The azepane ring, a seven-membered saturated heterocycle, provides a flexible three-dimensional structure that can effectively probe the binding pockets of various biological targets.[1] The pyridine ring, an aromatic heterocycle, can participate in various interactions, including hydrogen bonding, pi-stacking, and metal coordination, making it a versatile component in drug design. This guide explores the most probable biological targets for this compound by examining the activities of analogous compounds.
Potential Biological Targets
Based on the pharmacology of structurally similar molecules, the primary potential biological targets for this compound are hypothesized to be within the central nervous system (CNS) and in pathways related to metabolic and inflammatory diseases.
Histamine Receptors
The azepane moiety is a common feature in ligands for histamine receptors, particularly the H3 receptor.
-
Histamine H3 Receptor: Azepane derivatives have been identified as potent histamine H3 receptor ligands.[3] For instance, 1-(6-(3-phenylphenoxy)hexyl)azepane has demonstrated high affinity for the human H3 receptor.[3] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for neurological and psychiatric disorders.
Serotonin (5-HT) Receptors
Compounds incorporating both a pyridine and a cyclic amine moiety have shown activity at serotonin receptors.
-
5-HT2A and 5-HT7 Receptors: Dual 5-HT7/5-HT2A receptor antagonists containing a pyrazolo-azepine core have been developed. These receptors are implicated in the pathophysiology of depression, anxiety, and other mood disorders.
Protein Tyrosine Phosphatases (PTPs)
Recent studies have highlighted the potential of azepane-containing molecules as inhibitors of protein tyrosine phosphatases.
-
PTPN1 and PTPN2: Azepane derivatives have been investigated as inhibitors of PTPN1 (PTP1B) and PTPN2, which are key regulators in metabolic and immune signaling pathways. Inhibition of these enzymes is a potential therapeutic strategy for type 2 diabetes, obesity, and immuno-oncology.
Other Potential Targets
The versatile nature of the pyridine and azepane scaffolds suggests a broader range of potential interactions.
-
Enzyme Inhibition: Pyridine derivatives have been shown to inhibit various enzymes, including urease and kinases. For example, certain 1-(3-nitropyridin-2-yl)piperazine derivatives are potent urease inhibitors.[4]
-
Anticancer Activity: Numerous pyridine and azepane derivatives have been synthesized and evaluated for their anticancer properties, targeting various mechanisms including topoisomerase II inhibition.[5]
Quantitative Data for Structurally Related Compounds
The following tables summarize quantitative data for compounds structurally related to this compound. It is crucial to note that these values are for analogous compounds and may not be representative of the activity of this compound itself.
Table 1: Binding Affinities (Ki) and Functional Activities (IC50) of Azepane Analogs at Histamine H3 Receptors
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| 1-(6-(3-phenylphenoxy)hexyl)azepane | Human Histamine H3 Receptor | Radioligand Binding | 18 | - | [3] |
| 1-(5-(4-phenylphenoxy)pentyl)azepane | Human Histamine H3 Receptor | Radioligand Binding | 34 | 9 (cAMP accumulation) | [3] |
Table 2: Inhibitory Activity of Pyridine Analogs against Urease
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| 1-(3-nitropyridin-2-yl)piperazine derivative 5b | Jack Bean Urease | In vitro inhibition | 2.0 ± 0.73 | [4] |
| 1-(3-nitropyridin-2-yl)piperazine derivative 7e | Jack Bean Urease | In vitro inhibition | 2.24 ± 1.63 | [4] |
| Thiourea (Standard) | Jack Bean Urease | In vitro inhibition | 23.2 ± 11.0 | [4] |
Experimental Protocols for Key Assays
The following are generalized protocols for assays commonly used to evaluate the interaction of compounds with the potential targets discussed.
Histamine H3 Receptor Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the histamine H3 receptor.
-
Materials:
-
Cell membranes expressing the human histamine H3 receptor.
-
Radioligand (e.g., [3H]-Nα-methylhistamine).
-
Test compound (this compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a known H3 antagonist (for non-specific binding), or the test compound.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound using competitive binding analysis software.
-
Urease Inhibition Assay (Indophenol Method)
This colorimetric assay determines the inhibitory effect of a compound on the enzymatic activity of urease.
-
Materials:
-
Jack bean urease enzyme solution.
-
Urea solution (substrate).
-
Phenol reagent (phenol and sodium nitroprusside).
-
Alkali reagent (sodium hydroxide and sodium hypochlorite).
-
Test compound (this compound).
-
Phosphate buffer (pH 7.0).
-
Microplate reader.
-
-
Procedure:
-
Prepare various concentrations of the test compound.
-
In a 96-well plate, add the urease enzyme solution and the test compound. Incubate for a short period.
-
Initiate the enzymatic reaction by adding the urea solution. Incubate at 37°C for a defined time.
-
Stop the reaction and develop the color by adding the phenol and alkali reagents sequentially.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
The amount of ammonia produced is proportional to the urease activity. Calculate the percentage of inhibition and the IC50 value of the test compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway and a typical experimental workflow for target validation.
Caption: Potential modulation of the histamine H3 receptor signaling pathway by this compound.
Caption: A generalized experimental workflow for validating a potential biological target.
Conclusion
While direct evidence is pending, the structural components of this compound strongly suggest its potential as a modulator of several important biological targets, particularly within the central nervous system. The histamine H3 and serotonin receptors represent promising avenues for initial investigation. The data and protocols provided for analogous compounds offer a valuable starting point for researchers to design and execute experiments to elucidate the precise pharmacological profile of this compound. Further research, including in vitro binding and functional assays followed by in vivo studies, is necessary to confirm these hypotheses and unlock the full therapeutic potential of this compound.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-(Pyridin-2-yl)azepane
Disclaimer: As of late 2025, specific, publicly available experimental spectroscopic data (NMR, IR, MS) for the compound 2-(Pyridin-2-yl)azepane (CAS: 383128-97-0) is limited. This guide has been constructed to provide a detailed projection of the expected spectroscopic characteristics based on the analysis of its constituent structural motifs: the azepane ring and the 2-substituted pyridine ring. The experimental protocols provided are generalized standard procedures for the analysis of small organic molecules.
Predicted Spectroscopic Data
The structural formula of this compound is presented below, with a numbering scheme used for the assignment of predicted NMR signals.
Structure:

Figure 1. Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established values for azepane and 2-substituted pyridines. Actual experimental values may vary based on solvent and other conditions.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Notes |
| H-6' (Pyridine) | 8.5 - 8.6 | dd | 1H | ~4.8, 1.0 | Most downfield due to proximity to nitrogen. |
| H-4' (Pyridine) | 7.6 - 7.7 | td | 1H | ~7.7, 1.8 | Triplet of doublets. |
| H-3' (Pyridine) | 7.1 - 7.2 | d | 1H | ~7.8 | |
| H-5' (Pyridine) | 7.0 - 7.1 | ddd | 1H | ~7.5, 4.8, 1.0 | Doublet of doublet of doublets. |
| H-2 (Azepane) | 3.8 - 4.0 | m | 1H | - | Deshielded by the adjacent pyridine ring and nitrogen. |
| H-7 (Azepane) | 2.9 - 3.1 | m | 2H | - | Protons adjacent to the nitrogen atom. |
| NH (Azepane) | 2.0 - 3.0 | br s | 1H | - | Broad singlet, chemical shift is concentration and solvent dependent. |
| H-3, H-4, H-5, H-6 | 1.5 - 1.9 | m | 8H | - | Overlapping multiplets from the azepane ring protons. |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Position | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2' (Pyridine) | 162 - 164 | Quaternary carbon attached to the azepane ring. |
| C-6' (Pyridine) | 148 - 150 | |
| C-4' (Pyridine) | 136 - 138 | |
| C-5' (Pyridine) | 121 - 123 | |
| C-3' (Pyridine) | 120 - 122 | |
| C-2 (Azepane) | 65 - 68 | Carbon attached to the pyridine ring. |
| C-7 (Azepane) | 47 - 50 | Carbon adjacent to the nitrogen. |
| C-3 (Azepane) | 38 - 41 | |
| C-6 (Azepane) | 30 - 33 | |
| C-4 (Azepane) | 28 - 30 | |
| C-5 (Azepane) | 26 - 28 |
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3350 - 3300 | N-H Stretch | Secondary Amine (Azepane) | Medium |
| 3100 - 3000 | C-H Stretch, Aromatic | Pyridine Ring | Medium |
| 2950 - 2850 | C-H Stretch, Aliphatic | Azepane Ring | Strong |
| 1600 - 1580 | C=C and C=N Ring Stretching | Pyridine Ring | Strong |
| 1480 - 1430 | C=C and C=N Ring Stretching | Pyridine Ring | Strong |
| 1465 - 1450 | CH₂ Scissoring | Azepane Ring | Medium |
| 780 - 740 | C-H Out-of-plane Bending | ortho-disubstituted Pyridine | Strong |
Mass Spectrometry (MS)
Mass spectrometry is expected to show a clear molecular ion peak and a fragmentation pattern characteristic of the structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion | Notes |
| 176 | [M]⁺˙ | Molecular ion (assuming Electron Ionization). Molecular formula: C₁₁H₁₆N₂. |
| 175 | [M-H]⁺ | Loss of a hydrogen radical. |
| 93 | [C₅H₄N-CH₂]⁺ | Fragment corresponding to the pyridinylmethyl cation. |
| 99 | [C₆H₁₃N]⁺˙ | Fragment corresponding to the azepane radical cation. |
| 78 | [C₅H₄N]⁺ | Pyridyl cation. |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a small organic molecule like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of approximately -1 to 10 ppm.
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of protons.
-
Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).[1]
-
Set the spectral width to cover a range of approximately 0 to 200 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) and a higher number of scans (e.g., 128 or more) are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.
-
Integrate the peaks in the ¹H spectrum.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Place a small amount of the neat liquid or solid sample directly onto the crystal surface, ensuring complete coverage.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[2]
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[3]
-
-
Data Processing:
-
The software will automatically perform a background subtraction.
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks.
-
Mass Spectrometry Protocol (EI-GC/MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent such as dichloromethane or methanol.[4]
-
Instrument Setup (GC-MS):
-
Set up the gas chromatograph (GC) with an appropriate column (e.g., a nonpolar column like DB-5ms).
-
Set a suitable temperature program for the GC oven to ensure separation from any impurities and the solvent.
-
Set the mass spectrometer to Electron Ionization (EI) mode, typically at 70 eV.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 40-400 amu).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer's ion source.
-
The mass spectrometer will record mass spectra across the entire GC run.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using various spectroscopic techniques.
Caption: General workflow for chemical compound characterization.
References
An In-depth Technical Guide to the Solubility and Stability of 2-(Pyridin-2-yl)azepane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the aqueous solubility and chemical stability of the novel heterocyclic compound, 2-(Pyridin-2-yl)azepane. Due to the absence of specific experimental data for this compound in publicly available literature, this document outlines standardized, industry-accepted protocols and theoretical considerations for its characterization. The presented experimental designs are based on established practices for small molecule drug candidates and are intended to serve as a foundational framework for laboratory investigation.
Physicochemical Properties (Predicted)
A thorough understanding of the physicochemical properties of this compound is critical for predicting its behavior in biological systems and for designing appropriate formulation strategies. While experimental data is not available, certain properties can be predicted based on its chemical structure, which incorporates both a basic pyridine ring and a flexible azepane moiety.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₆N₂ | Based on chemical structure |
| Molecular Weight | 176.26 g/mol | Calculated from the molecular formula |
| pKa | ~5.0-6.0 (Pyridinium ion) | The pyridine nitrogen is basic and will be protonated at acidic pH. The exact pKa is influenced by the azepane substituent. |
| logP | 1.5 - 2.5 | The molecule possesses both hydrophilic (pyridine nitrogen) and lipophilic (azepane ring and hydrocarbon backbone) features, suggesting moderate lipophilicity. |
| General Solubility | Expected to be pH-dependent | Higher solubility at lower pH due to the protonation of the pyridine nitrogen. |
Aqueous Solubility Assessment
The aqueous solubility of a drug candidate is a key determinant of its oral bioavailability and formulation feasibility. Both kinetic and thermodynamic solubility assays are crucial for a comprehensive understanding.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period, typically after being introduced from a DMSO stock solution. This high-throughput screening method is valuable for early-stage drug discovery.[1][2][3]
Table 2: Hypothetical Kinetic Solubility Data for this compound
| pH | Method | Incubation Time | Temperature (°C) | Solubility (µg/mL) |
| 5.0 | Nephelometry | 2 hours | 25 | > 100 |
| 7.4 | Nephelometry | 2 hours | 25 | 45 |
| 9.0 | Nephelometry | 2 hours | 25 | 15 |
This protocol outlines a typical procedure for determining kinetic solubility using light scattering to detect precipitation.
-
Preparation of Stock Solution: A 10 mM stock solution of this compound is prepared in 100% DMSO.
-
Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.
-
Addition of Aqueous Buffer: An appropriate aqueous buffer (e.g., phosphate-buffered saline for pH 7.4) is added to each well to achieve the desired final compound concentrations and a final DMSO concentration of ≤1%.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours) with gentle shaking.
-
Measurement: The turbidity of each well is measured using a nephelometer. The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the blank.
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a specific solvent at equilibrium. This is a more accurate representation of a compound's intrinsic solubility.[4][5]
Table 3: Hypothetical Thermodynamic Solubility Data for this compound
| pH | Method | Incubation Time | Temperature (°C) | Solubility (µg/mL) |
| 5.0 | Shake-Flask (HPLC-UV) | 24 hours | 25 | 150 |
| 7.4 | Shake-Flask (HPLC-UV) | 24 hours | 25 | 30 |
| 9.0 | Shake-Flask (HPLC-UV) | 24 hours | 25 | 5 |
This protocol describes the classic shake-flask method for determining thermodynamic solubility.
-
Sample Preparation: An excess amount of solid this compound is added to vials containing aqueous buffers of different pH values.
-
Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability Studies
Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies, as outlined in the ICH guidelines (Q1A(R2)), are performed to understand the intrinsic stability of the molecule.[6][7]
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[6][7]
Table 4: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Reagent/Condition | Time | Temperature (°C) | Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | 5 | Pyridine-2-carbaldehyde, Azepane |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 | < 1 | No significant degradation |
| Oxidation | 3% H₂O₂ | 24 hours | 25 | 15 | N-oxide derivatives |
| Thermal | Dry Heat | 48 hours | 80 | < 2 | Minor unspecified impurities |
| Photostability | ICH Q1B Option 2 | 1.2 million lux hours and 200 W h/m² | 25 | 8 | Photodegradation products |
A stock solution of this compound (e.g., 1 mg/mL) is prepared and subjected to the following stress conditions:
-
Acid and Base Hydrolysis: The stock solution is diluted with 0.1 M HCl and 0.1 M NaOH, respectively, and heated. Samples are taken at various time points, neutralized, and analyzed by a stability-indicating HPLC method.
-
Oxidation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Samples are analyzed at different intervals.
-
Thermal Degradation: The solid compound is exposed to dry heat in a temperature-controlled oven. Samples are dissolved and analyzed at specified times.
-
Photostability: The compound, both as a solid and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[8][9][10]
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated:
-
Oxidation: The pyridine nitrogen is susceptible to oxidation, potentially forming an N-oxide derivative. The azepane ring could also undergo oxidation. Oxidative aromatization of dihydropyridine structures to the corresponding pyridine moiety is a known degradation pathway for related compounds.[11]
-
Hydrolysis: While the molecule lacks readily hydrolyzable groups like esters or amides, the C-N bond between the pyridine and azepane rings could be susceptible to cleavage under harsh acidic conditions.
-
Photodegradation: Pyridine-containing compounds can be sensitive to light, leading to complex degradation pathways.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The outlined experimental protocols for kinetic and thermodynamic solubility, along with forced degradation studies, are essential for characterizing this novel compound. The anticipated pH-dependent solubility and potential for oxidative and photolytic degradation highlight the importance of thorough experimental investigation. The data generated from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and efficacy of any potential drug product derived from this molecule.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. evotec.com [evotec.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Testing | SGS Malaysia [sgs.com]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 9. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
Computational Docking of 2-(Pyridin-2-yl)azepane: A Technical Guide for In Silico Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for conducting computational docking studies, using the novel small molecule 2-(Pyridin-2-yl)azepane as a case study. In the absence of specific published docking research on this compound, this document outlines a robust and scientifically rigorous hypothetical study targeting a representative protein kinase, herein referred to as "Kinase-X." The guide is intended to serve as a practical resource for researchers in drug discovery, offering detailed protocols, data interpretation frameworks, and visualization of key computational workflows and biological pathways.
Introduction to Computational Docking in Drug Discovery
Computational, or in silico, methods are integral to modern drug discovery, offering a rapid and cost-effective means to identify and optimize potential drug candidates.[1] Molecular docking is a key computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3] This method is widely used to predict the binding mode of small molecules, such as this compound, to a protein target of known three-dimensional structure.[4] The primary goals of molecular docking are to predict the binding conformation and to estimate the binding affinity of the ligand for the target protein.[5]
The azepane scaffold is a recurring motif in a variety of pharmaceutical agents.[6] Derivatives of azepane have shown activity as inhibitors of protein tyrosine phosphatases (PTPN1/PTPN2) and as ligands for the histamine H3 receptor.[7][8] The pyridinyl group is also a common feature in many bioactive molecules. This guide will explore a hypothetical scenario where this compound is investigated as a potential inhibitor of "Kinase-X," a representative member of the protein kinase family, which are crucial targets in various diseases.
Detailed Experimental Protocol: Docking of this compound against Kinase-X
This section outlines a standardized and detailed methodology for a typical computational docking study.
Software and Tools
A variety of software packages are available for molecular docking studies. Commonly used tools include AutoDock, GOLD, and Glide.[2] This protocol will be described in a general manner, applicable to most standard docking software.
Protein Preparation
-
Acquisition of Protein Structure: The three-dimensional crystal structure of Kinase-X is obtained from a public repository such as the Protein Data Bank (PDB).
-
Initial Protein Cleaning: The downloaded PDB file is pre-processed to remove non-essential components, including water molecules, co-factors, and any existing ligands.
-
Addition of Hydrogen Atoms: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added to the protein structure using computational methods. This is a critical step for accurate modeling of hydrogen bonding interactions.
-
Charge Assignment: Appropriate atomic charges are assigned to the protein residues based on a chosen force field (e.g., AMBER, CHARMM).
-
Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to reach a stable, low-energy conformation.
Ligand Preparation
-
2D to 3D Conversion: The 2D chemical structure of this compound is converted into a 3D conformation.
-
Ligand Tautomerism and Ionization States: The ligand is prepared in various possible tautomeric and ionization states, as these can significantly influence binding interactions.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a stable, low-energy conformation.
Molecular Docking Simulation
-
Binding Site Definition: The active site of Kinase-X is defined. This is typically a cavity on the protein surface where the natural substrate binds. The binding site can be identified from the co-crystallized ligand in the PDB structure or through computational prediction methods.
-
Grid Generation: A grid box is generated around the defined binding site. This grid is used by the docking algorithm to calculate the interaction energies between the ligand and the protein.
-
Docking Algorithm: The docking simulation is performed using a chosen algorithm, such as a genetic algorithm or a Monte Carlo method.[5] These algorithms explore various possible conformations and orientations of the ligand within the binding site.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose.[2] The poses are then ranked based on their scores.
Post-Docking Analysis
-
Pose Selection: The top-ranked poses are visually inspected to assess their plausibility and to analyze the key molecular interactions.
-
Interaction Analysis: The interactions between this compound and Kinase-X are analyzed in detail. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Binding Affinity Estimation: The docking scores are used to estimate the binding affinity of the ligand for the protein.
Data Presentation: Simulated Docking Results
The following tables present simulated quantitative data from the hypothetical docking study of this compound against Kinase-X.
Table 1: Docking Scores and Binding Affinity Estimates
| Ligand | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki, µM) |
| This compound | -8.5 | 0.5 |
| Control Inhibitor | -9.2 | 0.1 |
Table 2: Key Molecular Interactions
| Ligand | Interacting Residue | Interaction Type | Distance (Å) |
| This compound | GLU-101 | Hydrogen Bond | 2.8 |
| LEU-150 | Hydrophobic | 3.5 | |
| TYR-103 | Pi-Pi Stacking | 4.0 | |
| ASP-165 | Hydrogen Bond | 3.0 | |
| Control Inhibitor | GLU-101 | Hydrogen Bond | 2.7 |
| PHE-164 | Hydrophobic | 3.2 | |
| ASP-165 | Hydrogen Bond | 2.9 |
Visualization of Workflows and Pathways
Computational Docking Workflow
The following diagram illustrates the general workflow for a computational docking study.
Caption: A flowchart of the computational docking process.
Hypothetical Kinase-X Signaling Pathway
The diagram below depicts a hypothetical signaling pathway involving Kinase-X and the potential inhibitory effect of this compound.
Caption: Inhibition of the Kinase-X pathway by this compound.
Conclusion
This technical guide has provided a comprehensive, albeit hypothetical, framework for conducting and interpreting computational docking studies of this compound. The detailed protocols, simulated data, and visual representations of workflows and pathways offer a valuable resource for researchers engaged in the early stages of drug discovery. While the results presented here are illustrative, the methodologies described are grounded in established scientific principles and are broadly applicable to the in silico evaluation of other small molecules against a wide range of biological targets. Further experimental validation is a necessary subsequent step to confirm these computational predictions.
References
- 1. What is in silico drug discovery? [synapse.patsnap.com]
- 2. KBbox: Methods [kbbox.h-its.org]
- 3. mdpi.com [mdpi.com]
- 4. labinsights.nl [labinsights.nl]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azepane - Wikipedia [en.wikipedia.org]
- 7. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Route Development for 2-(Pyridin-2-yl)azepane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a proposed synthetic route for 2-(Pyridin-2-yl)azepane, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The outlined methodology is based on a multi-step synthesis commencing with the commercially available precursor, 2-(cyclohex-1-en-1-yl)pyridine. The key transformations involve an epoxidation-rearrangement to form the pivotal ketone intermediate, followed by oximation, a Beckmann rearrangement to construct the azepan-2-one (caprolactam) core, and a final chemoselective reduction of the lactam to yield the target azepane. Detailed experimental protocols for each step are provided, along with tables summarizing the expected quantitative data. Visual diagrams generated using Graphviz are included to clearly illustrate the synthetic pathway and key reaction mechanisms.
Introduction
Azepane and its derivatives are important structural motifs in a variety of biologically active compounds and approved pharmaceuticals. The incorporation of a pyridine ring into the azepane scaffold can significantly influence the molecule's physicochemical properties, such as basicity, polarity, and ability to participate in hydrogen bonding and metal coordination, thereby modulating its pharmacological profile. The development of robust and efficient synthetic routes to access novel pyridyl-substituted azepanes is therefore of considerable interest to the drug discovery community. This application note details a feasible and practical synthetic strategy for the preparation of this compound.
Proposed Synthetic Pathway
The proposed synthetic route to this compound is a four-step sequence, as depicted below. The strategy hinges on the formation of a key intermediate, 2-(pyridin-2-yl)caprolactam, which is subsequently reduced to the final product.
Figure 1: Proposed synthetic route for this compound.
Experimental Protocols and Data
Step 1: Synthesis of 2-(2-Oxocyclohexyl)pyridine
Reaction Principle: This step involves the epoxidation of the double bond in 2-(cyclohex-1-en-1-yl)pyridine followed by an acid- or base-catalyzed rearrangement of the resulting epoxide to the corresponding ketone.
Experimental Protocol:
-
Epoxidation: To a solution of 2-(cyclohex-1-en-1-yl)pyridine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide, 2-(1,2-epoxycyclohexyl)pyridine.
-
Rearrangement: Dissolve the crude epoxide in a suitable solvent (e.g., diethyl ether or THF) and treat with a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) at room temperature.
-
Monitor the rearrangement by TLC until the epoxide is fully consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 2-(2-oxocyclohexyl)pyridine.
Quantitative Data:
| Step | Reactant | Reagents | Product | Expected Yield (%) |
| 1. Epoxidation & Rearrangement | 2-(Cyclohex-1-en-1-yl)pyridine | 1. m-CPBA, DCM2. Acid/Base catalyst | 2-(2-Oxocyclohexyl)pyridine | 60-70 |
Step 2: Synthesis of 2-(2-Oxocyclohexyl)pyridine Oxime
Reaction Principle: The ketone intermediate is converted to its corresponding oxime through a condensation reaction with hydroxylamine.
Experimental Protocol:
-
Dissolve 2-(2-oxocyclohexyl)pyridine (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.
-
The product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data:
| Step | Reactant | Reagents | Product | Expected Yield (%) |
| 2. Oximation | 2-(2-Oxocyclohexyl)pyridine | NH₂OH·HCl, NaOAc, Ethanol/H₂O | 2-(2-Oxocyclohexyl)pyridine Oxime | 85-95 |
Step 3: Synthesis of 7-(Pyridin-2-yl)azepan-2-one (Beckmann Rearrangement)
Reaction Principle: The oxime undergoes an acid-catalyzed Beckmann rearrangement to form the corresponding lactam. The stereochemistry of the oxime will determine which group migrates. For 2-(2-oxocyclohexyl)pyridine oxime, the pyridyl-substituted carbon is expected to migrate, leading to the desired 7-substituted caprolactam.
Experimental Protocol:
-
Carefully add the 2-(2-oxocyclohexyl)pyridine oxime (1.0 eq) to a pre-cooled (0 °C) strong acid such as concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Heat the reaction mixture to 100-120 °C for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data:
| Step | Reactant | Reagents | Product | Expected Yield (%) |
| 3. Beckmann Rearrangement | 2-(2-Oxocyclohexyl)pyridine Oxime | H₂SO₄ or PPA | 7-(Pyridin-2-yl)azepan-2-one | 70-80 |
Step 4: Synthesis of this compound (Lactam Reduction)
Reaction Principle: The amide functionality of the lactam is reduced to an amine using a powerful reducing agent. The choice of reducing agent and reaction conditions is crucial to avoid the reduction of the pyridine ring.
Experimental Protocol (Method A: Lithium Aluminum Hydride):
-
To a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-(pyridin-2-yl)azepan-2-one (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or by column chromatography to obtain this compound.
Experimental Protocol (Method B: Borane-Tetrahydrofuran Complex):
-
To a solution of 7-(pyridin-2-yl)azepan-2-one (1.0 eq) in anhydrous THF under an inert atmosphere, add borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, 3.0-4.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 8-16 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 6M hydrochloric acid.
-
Heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complex.
-
Cool the mixture and basify with a concentrated aqueous solution of sodium hydroxide.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Purify the product as described in Method A.
Quantitative Data:
| Step | Reactant | Reagents | Product | Expected Yield (%) |
| 4. Lactam Reduction | 7-(Pyridin-2-yl)azepan-2-one | LiAlH₄, THF or BH₃·THF, THF | This compound | 75-85 |
Visualizations
Figure 2: Mechanism of the Beckmann Rearrangement.
Figure 3: Experimental workflow for the reduction of the lactam.
Conclusion
The synthetic route detailed in this application note provides a plausible and practical approach for the synthesis of this compound. The described protocols are based on well-established organic transformations and utilize a commercially available starting material. The successful execution of this synthesis will provide access to a novel pyridyl-azepane scaffold for further investigation in drug discovery and development programs. Researchers are encouraged to optimize the reaction conditions for each step to maximize yields and purity. Standard analytical techniques, including NMR, mass spectrometry, and chromatography, should be employed to characterize all intermediates and the final product.
Application Notes and Protocols: The 2-(Pyridin-2-yl)azepane Scaffold in CNS-Active Agent Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies, potential pharmacological applications, and methodologies for designing and evaluating CNS-active agents based on the 2-(Pyridin-2-yl)azepane scaffold. This scaffold, combining the hydrogen-bonding capabilities and aromatic interactions of the pyridine ring with the conformational flexibility of the azepane moiety, presents a promising starting point for the development of novel therapeutics targeting a range of central nervous system disorders.
Rationale for Use in CNS Drug Design
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the CNS.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking and other non-covalent interactions with biological targets.[1] The azepane ring, a seven-membered saturated heterocycle, provides a three-dimensional structure that can allow for precise positioning of substituents to optimize binding to receptor pockets.[3][4] The combination of these two moieties in this compound offers a unique structural motif for exploring interactions with various CNS receptors, such as serotonin, dopamine, and histamine receptors.
Synthesis of the this compound Scaffold
The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common and effective method involves the cyclization of a linear precursor. Below is a representative protocol for a multi-step synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromopyridine
-
6-Aminohexan-1-ol
-
Dess-Martin periodinane (DMP)
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of the amino group: The primary amine of 6-aminohexan-1-ol is first protected, for example, as a Boc-carbamate, using di-tert-butyl dicarbonate.
-
Oxidation of the alcohol: The hydroxyl group of the N-Boc-6-aminohexan-1-ol is then oxidized to an aldehyde using a mild oxidizing agent like Dess-Martin periodinane in DCM.
-
Grignard Reaction: In a separate flask, a Grignard reagent is prepared from 2-bromopyridine and magnesium turnings in anhydrous diethyl ether, initiated with a crystal of iodine.
-
Coupling Reaction: The aldehyde from step 2 is slowly added to the Grignard reagent at 0 °C. The reaction is stirred overnight at room temperature.
-
Deprotection and Cyclization: The resulting amino alcohol is deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM) and then cyclized via reductive amination to form the this compound.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final product.
Pharmacological Evaluation of Derivatives
Derivatives of the this compound scaffold can be evaluated for their binding affinity and functional activity at various CNS targets. The following table summarizes representative binding data for structurally related azepane and pyridine compounds at key CNS receptors. This data can serve as a benchmark for structure-activity relationship (SAR) studies.
| Compound ID | Scaffold | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| 1 | 1-(6-(3-phenylphenoxy)hexyl)azepane | Histamine H₃ | 18 | [5] |
| 2 | 1-(5-(4-phenylphenoxy)pentyl)azepane | Histamine H₃ | 34 | [5] |
| 3 | m-chloro-1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinone | 5-HT₁A | Potent Antagonist | [1] |
| 4 | o-methoxy-1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinone | 5-HT₂ | Potent Antagonist | [1] |
| 5 | o-methoxy-1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinone | D₂ | Potent Antagonist | [1] |
| 6 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ₁ | 1.45 | [6] |
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity of test compounds for a specific CNS receptor (e.g., 5-HT₂A receptor).
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]ketanserin for 5-HT₂A)
-
Test compounds (this compound derivatives)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known ligand like mianserin)
-
96-well filter plates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add incubation buffer, the cell membrane preparation, and the radioligand to each well.
-
Compound Addition: Add varying concentrations of the test compounds to the appropriate wells. For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Potential Signaling Pathways and Mechanism of Action
Compounds based on the this compound scaffold are likely to interact with G-protein coupled receptors (GPCRs), a major class of drug targets in the CNS. The diagram below illustrates a generalized GPCR signaling cascade that could be modulated by a novel CNS agent.
Bioisosteric Replacements and SAR Expansion
To optimize the properties of lead compounds based on the this compound scaffold, bioisosteric replacement is a valuable strategy.[7] For example, the pyridine ring can be replaced with other heteroaromatic systems like pyrimidine, pyrazine, or thiophene to modulate electronic properties and potential metabolic liabilities. The azepane ring can be substituted at various positions to explore the steric and electronic requirements of the target binding pocket. Furthermore, the linkage between the two rings can be modified to alter the conformational flexibility of the molecule.
References
- 1. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azepane - Wikipedia [en.wikipedia.org]
- 5. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Application Notes and Protocols for the Development of Novel Kinase Inhibitors Based on the "2-(Pyridin-2-yl)azepane" Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a well-established privileged scaffold in the development of kinase inhibitors, largely due to its ability to form critical hydrogen bonds with the kinase hinge region.[1] Similarly, the seven-membered azepane ring offers significant advantages in drug design, providing a flexible, three-dimensional structure that can access deeper pockets of the ATP-binding site and improve physicochemical properties.[2][3] The novel scaffold, 2-(Pyridin-2-yl)azepane , which combines these two key moieties, therefore represents a promising starting point for the development of a new generation of potent and selective kinase inhibitors.
These application notes provide a comprehensive guide to the rationale, synthesis, and evaluation of this compound derivatives as potential kinase inhibitors. While specific biological data for the parent compound is not yet publicly available, this document outlines the foundational principles and experimental protocols necessary to explore its therapeutic potential.
Rationale for the this compound Scaffold
The design of the this compound scaffold is rooted in established principles of kinase inhibitor design:
-
Pyridine Moiety as a Hinge-Binder: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for anchoring inhibitors to the hinge region of the kinase ATP-binding site.[4] The 2-substituted pattern allows for the azepane ring to be projected into the solvent-exposed region or deeper into the binding pocket.
-
Azepane Ring for 3D Exploration and Improved Properties: The non-planar, flexible nature of the azepane ring allows for a greater exploration of the three-dimensional space within the kinase active site.[2] This can lead to increased potency and selectivity. Furthermore, the saturated nature of the azepane ring can improve metabolic stability and solubility compared to more planar, aromatic systems.
Quantitative Data of Structurally Related Kinase Inhibitors
To illustrate the potential of the pyridine and saturated heterocyclic scaffolds, the following tables summarize the in vitro potency of exemplary kinase inhibitors containing these motifs.
Table 1: Pyridine-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 26 | VRK1 | 150 | [4] |
| BI-D1870 | VRK1 | 33 | [1] |
| Compound 2 | Met Kinase | 1.8 | [5] |
| Pyridine-quinoline hybrid 5c | PIM-1 Kinase | Data not specified | [6] |
| Pyridine-quinoline hybrid 6e | PIM-1 Kinase | Data not specified | [6] |
Table 2: Azepane and Other Saturated Heterocycle-Based Kinase Inhibitors
| Compound | Scaffold Feature | Target Kinase | IC50 (nM) | Reference |
| Optimized Azepane Derivative | Azepane | PKBα | 4 | [2] |
| MK-2206 | Piperidine | Akt1/2/3 | 8/12/65 | [2] |
| Ipatasertib (GDC-0068) | Piperidine | Akt1/2/3 | 5/18/60 | [2] |
| Capivasertib (AZD5363) | Piperidine | Akt1/2/3 | 3/7/7 | [2] |
Experimental Protocols
General Synthesis of this compound Derivatives
Proposed Synthetic Route:
A potential synthetic approach could involve the coupling of a suitable pyridine derivative with a protected azepane precursor, followed by deprotection. For example, a Negishi or Suzuki cross-coupling reaction could be employed to form the C-C bond between the pyridine and azepane rings.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine synthesis [organic-chemistry.org]
- 10. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. N-Heterocycle synthesis [organic-chemistry.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. 2-Pyridone synthesis [organic-chemistry.org]
- 14. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Pyridin-2-yl)azepane In Vitro Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro biological evaluation of "2-(Pyridin-2-yl)azepane," a compound with structural motifs suggesting potential activity as a modulator of nicotinic acetylcholine receptors (nAChRs). The following protocols describe two standard assays for characterizing the interaction of test compounds with nAChRs: a radioligand binding assay to determine binding affinity and a calcium imaging assay to assess functional activity.
Competitive Radioligand Binding Assay for nAChR Subtypes
This assay is designed to determine the binding affinity of this compound for specific nAChR subtypes by measuring its ability to compete with a known radiolabeled ligand.
Data Presentation: Binding Affinity of this compound for nAChRs
| nAChR Subtype | Radioligand | Test Compound Concentration Range | IC₅₀ (nM) | Kᵢ (nM) |
| α4β2 | [³H]Cytisine | 0.1 nM - 10 µM | Data to be determined | Data to be determined |
| α7 | [³H]Methyllycaconitine | 0.1 nM - 10 µM | Data to be determined | Data to be determined |
| α3β4 | [³H]Epibatidine | 0.1 nM - 10 µM | Data to be determined | Data to be determined |
Experimental Protocol
a. Materials and Reagents:
-
Cell Membranes: Membranes from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest (e.g., α4β2, α7, α3β4).[1]
-
Radioligands: High-affinity radiolabeled nAChR ligands such as [³H]Cytisine for α4β2, [³H]Methyllycaconitine for α7, and [³H]Epibatidine for α3β4 nAChRs.[2]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., 10 µM Nicotine).[3]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[1]
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[1]
-
Scintillation Cocktail.
-
96-well plates, vacuum filtration manifold, and scintillation counter.
b. Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing the target nAChR subtype and resuspend them in the binding buffer.[4]
-
Assay Plate Preparation: In a 96-well plate, add the binding buffer, the radioligand at a concentration at or below its Kd, and varying concentrations of this compound.[1][3]
-
Total and Non-specific Binding: For total binding wells, add only the radioligand and membranes. For non-specific binding wells, add the radioligand, membranes, and a high concentration of a non-labeled competitor (e.g., nicotine).[3]
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate for 60-120 minutes at 4°C or room temperature with gentle agitation.[3][4]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.[4]
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of the competitive radioligand binding assay.
Calcium Imaging Assay for nAChR Functional Activity
This assay determines whether this compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activation) by measuring changes in intracellular calcium concentration upon receptor activation.[5]
Data Presentation: Functional Activity of this compound at nAChRs
| nAChR Subtype | Assay Mode | Test Compound Concentration Range | EC₅₀ / IC₅₀ (nM) | Max Response (% of Control) |
| α4β2 | Agonist | 0.1 nM - 10 µM | Data to be determined | Data to be determined |
| α4β2 | Antagonist | 0.1 nM - 10 µM | Data to be determined | Data to be determined |
| α7 | Agonist | 0.1 nM - 10 µM | Data to be determined | Data to be determined |
| α7 | Antagonist | 0.1 nM - 10 µM | Data to be determined | Data to be determined |
Experimental Protocol
a. Materials and Reagents:
-
Cells: HEK293 or other suitable cells stably expressing the nAChR subtype of interest.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.[6]
-
Pluronic F-127. [6]
-
Recording Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Agonist Control: A known nAChR agonist (e.g., acetylcholine, nicotine).
-
Test Compound: this compound.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling.
b. Procedure:
-
Cell Plating: Seed the cells expressing the target nAChR subtype into the microplates and grow to confluence.
-
Dye Loading: Wash the cells with the recording buffer. Load the cells with the calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in recording buffer and incubate for 30-60 minutes at 37°C.[6]
-
Washing: Wash the cells gently with the recording buffer to remove excess dye.[6]
-
Baseline Reading: Measure the baseline fluorescence of the cells using the fluorescence plate reader.
-
Compound Addition and Measurement:
-
Agonist Mode: Add varying concentrations of this compound to the wells and immediately begin measuring the fluorescence intensity over time.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for a set period, then add a fixed concentration (e.g., EC₈₀) of a known agonist and measure the fluorescence response.
-
-
Data Acquisition: Record the fluorescence signal before and after the addition of the compound(s).
c. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the baseline fluorescence (ΔF/F₀).
-
Agonist Mode: Plot the normalized response against the logarithm of the this compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC₅₀.
Workflow for Calcium Imaging Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Development of 2-(Pyridin-2-yl)azepane by HPLC and GC
Introduction
2-(Pyridin-2-yl)azepane is a heterocyclic compound containing both a pyridine and an azepane ring system. As with many novel chemical entities in drug discovery and development, robust and reliable analytical methods are crucial for its characterization, purity assessment, and stability testing. This document provides detailed application notes and protocols for the development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound. These methods are designed to serve as a starting point for researchers and scientists, and they will require validation according to ICH guidelines to ensure their suitability for their intended purpose.
High-Performance Liquid Chromatography (HPLC) Method
Application Note:
A reversed-phase HPLC (RP-HPLC) method is proposed for the quantification and purity determination of this compound. This method is designed to be stability-indicating, meaning it can separate the main analyte from its potential degradation products.[1][2][3] The method utilizes a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, with UV detection. The selection of a C18 column is based on its wide applicability for the separation of moderately polar to nonpolar compounds. The mobile phase composition can be optimized to achieve the desired retention and resolution.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile and methanol.
-
Analytical grade phosphate buffer salts (e.g., potassium dihydrogen phosphate).
-
High-purity water (e.g., Milli-Q or equivalent).
-
Standard of this compound.
2. Chromatographic Conditions:
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm (based on the pyridine chromophore) |
| Run Time | 35 minutes |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the test substance in the diluent to achieve a final concentration within the linear range of the method.
4. Method Validation Parameters (to be performed):
-
Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions to demonstrate the absence of interference at the retention time of this compound.
-
Linearity: Analyze at least five concentrations of the working standard solutions. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking a known amount of standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on different days, with different analysts, and on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.
Workflow Diagram:
Caption: HPLC analytical workflow for this compound.
Gas Chromatography (GC) Method
Application Note:
A capillary GC method is proposed for the analysis of this compound, particularly for assessing its purity and identifying volatile impurities. Given the basic nature of the pyridine and azepane nitrogen atoms, a column suitable for the analysis of amines is recommended to prevent peak tailing.[4] A Flame Ionization Detector (FID) is a suitable choice for general-purpose quantitative analysis, while a Mass Spectrometer (MS) can be used for identification purposes.[5][6] Derivatization, for instance, with a silylating agent, might be explored to improve peak shape and thermal stability if needed.[7]
Experimental Protocol:
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and an FID or MS detector.
-
GC column suitable for amines (e.g., Agilent CP-Wax 51 for Amines or similar).
-
High-purity carrier gas (e.g., Helium or Nitrogen).
-
GC-grade solvents for sample preparation (e.g., dichloromethane or methanol).
-
Standard of this compound.
2. Chromatographic Conditions:
| Parameter | Proposed Condition |
| Column | CP-Wax 51 for Amines, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 10 min) |
| Detector | FID or MS |
| FID Temperature | 260 °C |
| MS Transfer Line | 250 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| Run Time | 26 minutes |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the test substance in dichloromethane to achieve a final concentration within the linear range of the method.
4. Method Validation Parameters (to be performed):
-
The validation parameters are similar to those described for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) and should be performed according to ICH guidelines.
Workflow Diagram:
Caption: GC analytical workflow for this compound.
Summary of Quantitative Data (Hypothetical for Method Validation)
The following tables present a hypothetical summary of the data that would be generated during the validation of the proposed analytical methods.
Table 1: HPLC Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | Repeatability: < 1.0%; Intermediate: < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Specificity | No interference from blank or placebo |
Table 2: GC Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (RSD%) | Repeatability: < 1.5%; Intermediate: < 2.5% |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
| Specificity | No interference from blank |
The proposed HPLC and GC methods provide a solid foundation for the analytical characterization of this compound. The HPLC method is well-suited for routine quality control, including assay and purity determinations, and can be developed into a stability-indicating method. The GC method offers an alternative approach, particularly for the analysis of volatile components. It is imperative that these methods are fully validated to demonstrate their suitability for their intended use in a regulated environment. The provided protocols and workflows offer a clear and structured approach for researchers and drug development professionals to establish robust analytical procedures for this compound.
References
- 1. nveo.org [nveo.org]
- 2. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. agilent.com [agilent.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyridin-2-yl)azepane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Pyridin-2-yl)azepane. The following information is designed to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most common strategies for the synthesis of this compound involve the coupling of a pyridine precursor with an azepane precursor. The primary methods explored in the literature for analogous compounds are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling of a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) with azepane.
-
Nucleophilic Aromatic Substitution (SNAr): The reaction of an activated pyridine, such as 2-fluoropyridine, with azepane, typically in the presence of a base.
-
Organometallic Approaches: These include the reaction of a 2-pyridyl Grignard reagent with an electrophilic azepane derivative, or the reaction of 2-lithioazepane with a 2-halopyridine.
Q2: Why am I observing low yields in the Buchwald-Hartwig amination of 2-halopyridine with azepane?
A2: Low yields in this reaction are frequently attributed to catalyst poisoning. The nitrogen atom of the 2-halopyridine substrate can coordinate to the palladium catalyst, inhibiting its activity. Other potential causes include suboptimal choice of ligand, base, solvent, or inadequate reaction conditions (temperature and time).
Q3: What side products can be expected during the synthesis of this compound?
A3: Depending on the synthetic route, several side products can form:
-
Buchwald-Hartwig Amination: Hydrodehalogenation of the 2-halopyridine, formation of biaryl compounds from self-coupling, and products from ligand degradation.
-
Nucleophilic Aromatic Substitution: In cases of di-substituted pyridines, isomeric products may form. Also, side reactions involving the solvent or base can occur.
-
Grignard Reaction: Homocoupling of the Grignard reagent (e.g., formation of 2,2'-bipyridine) and side reactions due to the presence of moisture or other electrophilic functional groups.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. A common solvent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol. Distillation under reduced pressure may also be an option for purification if the product is a liquid and thermally stable.
Troubleshooting Guides
Buchwald-Hartwig Amination of 2-Halopyridines
This is a powerful method for C-N bond formation, but the coupling of 2-halopyridines can be challenging.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Catalyst Poisoning | The pyridine nitrogen can bind to the palladium catalyst. Use sterically bulky phosphine ligands such as XPhos, RuPhos, or Josiphos to shield the metal center. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also improve the yield. |
| Incorrect Ligand Choice | The choice of ligand is critical. If one ligand gives poor results, screen others. For 2-substituted pyridines, bi- and monodentate phosphine ligands with significant steric bulk are often effective. |
| Suboptimal Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. If solubility is an issue, consider using lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃). |
| Solvent Issues | The reaction requires an anhydrous, deoxygenated solvent. Toluene, dioxane, and THF are commonly used. Ensure solvents are properly dried and degassed before use. |
| Low Reaction Temperature | These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Hydrodehalogenation | This side reaction can be promoted by moisture or certain bases. Ensure all reagents and solvents are anhydrous. Using a different base, such as K₃PO₄, may reduce this side reaction. |
| Homocoupling of Aryl Halide | This can occur at high temperatures or with high catalyst loading. Try lowering the reaction temperature and catalyst concentration. |
Nucleophilic Aromatic Substitution (SNAr)
This method is a viable alternative, especially with more activated 2-halopyridines like 2-fluoropyridine.
Problem 1: Slow or Incomplete Reaction
| Possible Cause | Suggested Solution |
| Insufficiently Activated Substrate | 2-Chloropyridines are less reactive than 2-fluoropyridines in SNAr reactions. If using a 2-chloropyridine, consider switching to the more reactive 2-fluoropyridine. The reaction of 2-fluoropyridine with NaOEt in EtOH is reported to be 320 times faster than that of 2-chloropyridine.[1] |
| Weak Base | A strong base is often needed to deprotonate the amine or to act as a halide scavenger. Potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) can be effective. |
| Low Reaction Temperature | SNAr reactions often require heating. Microwave irradiation can sometimes accelerate these reactions significantly. |
| Solvent Choice | A polar aprotic solvent such as DMSO, DMF, or NMP is typically used to facilitate the reaction. |
Quantitative Data Summary
The following tables provide representative data for analogous reactions to guide optimization.
Table 1: Buchwald-Hartwig Amination - Effect of Ligand and Base
| Entry | 2-Halopyridine | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85 |
| 2 | 2-Bromopyridine | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 78 |
| 3 | 2-Chloropyridine | Azepane | Pd₂(dba)₃ (3) | SPhos (6) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 65 |
| 4 | 2-Bromopyridine | Cyclohexylamine | Pd(OAc)₂ (1.5) | BINAP (3) | NaOtBu (1.5) | Toluene | 80 | 4 | 60[2] |
Table 2: Nucleophilic Aromatic Substitution - Effect of Halogen and Conditions
| Entry | 2-Halopyridine | Amine | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluoropyridine | Azepane | K₂CO₃ (2.0) | DMSO | 120 | 12 | >90 (estimated) |
| 2 | 2-Chloropyridine | Azepane | K₂CO₃ (2.0) | DMSO | 150 | 24 | Moderate |
| 3 | 2-Fluoropyridine | Piperidine | K₂CO₃ (2.0) | NMP | 150 (MW) | 3 | 95[3] |
| 4 | 2-Chloropyridine | Aniline | NaH (1.5) | DMF | 100 | 8 | 75 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Bromopyridine with Azepane
Materials:
-
2-Bromopyridine
-
Azepane
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add 2-bromopyridine (1.0 mmol) and azepane (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution of 2-Fluoropyridine with Azepane
Materials:
-
2-Fluoropyridine
-
Azepane
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 2-fluoropyridine (1.0 mmol), azepane (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMSO (5 mL).
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-18 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: General workflow for the Buchwald-Hartwig synthesis of this compound.
Caption: Troubleshooting guide for low yield in Buchwald-Hartwig amination.
References
"2-(Pyridin-2-yl)azepane" byproduct identification and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Pyridin-2-yl)azepane. The information provided is intended to assist in the identification and removal of potential byproducts and impurities encountered during its synthesis.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low to No Product Formation | - Incomplete reaction. - Deactivation of the catalyst (if applicable). - Poor quality of starting materials (e.g., wet solvent or amine). | - Increase reaction time and/or temperature. - Use fresh, anhydrous solvents and reagents. - Check the integrity of the catalyst. |
| Presence of Multiple Spots on TLC | - Formation of isomeric byproducts (e.g., 4-(Pyridin-2-yl)azepane). - Di-substitution of the pyridine ring. - Unreacted starting materials. - Degradation of the product or starting materials. | - Utilize column chromatography for separation. - Employ HPLC for quantitative analysis of isomers. - Adjust stoichiometry to minimize di-substitution. |
| Difficulty in Product Purification | - Similar polarity of the product and byproducts. - Oily nature of the product, preventing crystallization. | - Use a multi-component solvent system for column chromatography to improve separation. - Attempt salt formation to induce crystallization. - Consider preparative HPLC for high-purity samples. |
| Product Instability | - Presence of residual acid or base from the workup. - Oxidation of the pyridine ring. | - Ensure thorough washing and neutralization during the workup. - Store the purified product under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Synthesis and Byproduct Identification
Q1: What are the most likely byproducts in the synthesis of this compound via nucleophilic aromatic substitution (SNAr)?
When synthesizing this compound by reacting a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with azepane, several byproducts can potentially form:
-
4-(Pyridin-2-yl)azepane: This is a common isomeric byproduct resulting from the substitution at the 4-position of the pyridine ring.
-
Di-substituted Pyridines: If the reaction conditions are harsh or the stoichiometry is not carefully controlled, a second molecule of azepane can react with the pyridine ring, leading to di(azepan-1-yl)pyridine byproducts.
-
Unreacted Starting Materials: Incomplete reactions will leave residual 2-halopyridine and azepane in the crude product.
-
Hydroxypyridine: If water is present in the reaction mixture, the 2-halopyridine can undergo hydrolysis to form 2-hydroxypyridine.
-
Azepane Oligomers: Under certain conditions, azepane itself can undergo self-condensation or oligomerization, although this is less common under typical SNAr conditions.
Q2: How can I identify these byproducts?
A combination of analytical techniques is recommended for the unambiguous identification of byproducts:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the ratio of the desired product to byproducts, especially isomeric impurities. HPLC methods have been developed for the separation of aminopyridine isomers.[1][2][3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the molecular weight of different components. Capillary GC has been shown to be effective in separating complex mixtures of substituted pyridines.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of the main product and any isolated byproducts. The chemical shifts and coupling constants of the pyridine and azepane protons will be distinct for different isomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify functional groups present in the product and impurities.
Byproduct Removal and Purification
Q3: What are the recommended methods for purifying this compound?
The choice of purification method will depend on the nature and quantity of the impurities.
-
Column Chromatography: This is the most common and effective method for separating the desired product from byproducts with different polarities. A silica gel stationary phase with a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. The separation of substituted pyridines has been successfully achieved using this technique.[7]
-
Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for achieving high purity.[8] A variety of solvents should be screened to find the optimal conditions.
-
Acid-Base Extraction: Since this compound is a basic compound, an acid-base extraction can be used to separate it from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic solution to protonate the product, moving it to the aqueous phase. The aqueous phase can then be basified and the product extracted back into an organic solvent.
-
Preparative HPLC: For obtaining very high purity material, especially for analytical standards or biological testing, preparative HPLC can be employed.
Experimental Protocols and Data
Q4: Can you provide a general experimental protocol for the synthesis of this compound?
Reaction Setup:
-
To a stirred solution of azepane (1.2 to 1.5 equivalents) in a suitable anhydrous solvent (e.g., toluene, xylene, or DMF) in a sealed reaction vessel, add 2-chloropyridine or 2-bromopyridine (1.0 equivalent).
-
Add a base, such as potassium carbonate (K2CO3) or sodium tert-butoxide (NaOtBu) (1.5 to 2.0 equivalents).
-
If a palladium-catalyzed cross-coupling reaction is being performed (Buchwald-Hartwig amination), add a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., BINAP or Xantphos).
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by TLC or HPLC.
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
If the product is a solid, further purification can be achieved by recrystallization.
Q5: Is there any quantitative data available on byproduct formation?
Specific quantitative data for the synthesis of this compound is not available in the reviewed literature. However, for nucleophilic aromatic substitution reactions on pyridines, the ratio of 2- versus 4-substitution is highly dependent on the reaction conditions, including the nature of the leaving group, the solvent, and the temperature. The formation of di-substituted products can be minimized by using a slight excess of the amine nucleophile (azepane in this case). It is crucial to perform in-process monitoring (e.g., by HPLC) to optimize the reaction conditions and minimize byproduct formation.
Visualizing the Process
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Byproduct Formation Pathways
References
- 1. Assignment and quantification of 2-aminopyridine derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
"2-(Pyridin-2-yl)azepane" reaction condition optimization (solvent, temperature)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Pyridin-2-yl)azepane. The guidance is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions, specifically focusing on solvent and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound is typically synthesized via N-arylation of azepane with a 2-substituted pyridine. The most common laboratory methods for this type of transformation are:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. It generally involves the reaction of an aryl halide (e.g., 2-bromopyridine or 2-chloropyridine) with an amine (azepane) in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2][3]
-
Ullmann Condensation: A classical method that uses a copper catalyst to couple an aryl halide with an amine.[4] Traditional Ullmann reactions often require harsh conditions, including high temperatures and polar aprotic solvents.[4]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction is most effective when the pyridine ring is activated by electron-withdrawing groups. For 2-substituted pyridines, using a highly electronegative leaving group like fluorine (i.e., 2-fluoropyridine) can facilitate the reaction with a nucleophile like azepane, often under milder conditions than traditional coupling reactions.[5]
Q2: I am not getting any product in my Buchwald-Hartwig reaction. What are the potential causes?
A2: A complete failure to form the product can be attributed to several factors:
-
Inactive Catalyst: The palladium catalyst, particularly Pd(0), can be sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
-
Inappropriate Ligand: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For coupling with secondary amines like azepane, sterically hindered biarylphosphine ligands are often effective.
-
Incorrect Base: The base is critical for the deprotonation of the amine. A base that is too weak may not be effective, while an overly strong base could lead to side reactions. Sodium tert-butoxide is a commonly used base for this reaction.[1]
-
Low Reaction Temperature: While some modern catalyst systems operate at lower temperatures, many Buchwald-Hartwig reactions require heating to proceed at an appreciable rate.
Q3: My reaction is sluggish and gives a low yield. How can I optimize the solvent and temperature?
A3: Optimizing the solvent and temperature is key to improving reaction rate and yield.
-
Solvent Choice: The solvent should be able to dissolve the reactants and be compatible with the reaction conditions. For Buchwald-Hartwig reactions, anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used.[1] For Ullmann-type reactions, polar aprotic solvents such as DMF or NMP are often employed at high temperatures.[4]
-
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or the formation of side products. A systematic approach to optimizing the temperature is recommended, starting from a literature-reported temperature for a similar reaction and gradually increasing it.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Solvent | Screen a range of anhydrous solvents (e.g., Toluene, Dioxane, THF, DMF). | The polarity and boiling point of the solvent can significantly impact reactant solubility and the stability of the catalytic species. |
| Incorrect Temperature | Perform the reaction at different temperatures (e.g., 80°C, 100°C, 120°C). | Reaction kinetics are temperature-dependent. An optimal temperature will maximize the rate of product formation while minimizing decomposition. |
| Poor Catalyst/Ligand Combination | Experiment with different palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, RuPhos, BINAP). | The electronic and steric properties of the catalyst and ligand must be well-matched to the substrates for efficient catalytic turnover. |
| Ineffective Base | Test different bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃). | The strength and solubility of the base are critical for the deprotonation step in the catalytic cycle. |
Illustrative Data for Solvent and Temperature Optimization (Hypothetical)
The following table provides an example of how to present data from an optimization study for a Buchwald-Hartwig amination of 2-bromopyridine with azepane.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 80 | 45 |
| 2 | Toluene | 100 | 75 |
| 3 | Toluene | 120 | 68 (decomposition observed) |
| 4 | Dioxane | 100 | 82 |
| 5 | DMF | 100 | 30 |
Data is for illustrative purposes only.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOt-Bu, 1.4 equiv.).
-
Seal the tube with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the 2-halopyridine (1.0 equiv.), azepane (1.2 equiv.), and anhydrous solvent (e.g., toluene or dioxane).
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature.
-
Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Signaling Pathway: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
"2-(Pyridin-2-yl)azepane" stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Pyridin-2-yl)azepane in solution. The information is based on general principles of chemical stability for heterocyclic compounds and data from structurally related molecules, intended to guide researchers in their experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues I might encounter with this compound in solution?
Based on the structure of this compound, which contains a pyridine ring and a secondary amine within the azepane ring, potential stability issues in solution could include:
-
Oxidation: The lone pair of electrons on the nitrogen atoms, particularly the one in the azepane ring, can be susceptible to oxidation. This can be exacerbated by the presence of dissolved oxygen, metal ions, or oxidizing agents. Oxidative degradation is a common pathway for similar heterocyclic compounds.[1]
-
pH-dependent Degradation: The compound's stability may be influenced by the pH of the solution. Both acidic and basic conditions can potentially lead to hydrolysis or other degradation pathways. The pyridine nitrogen can be protonated at low pH, which may alter the molecule's electronic properties and stability.
-
Photodegradation: Exposure to light, particularly UV light, can sometimes induce degradation in compounds containing aromatic rings like pyridine.
-
Complexation with Metal Ions: The pyridine and azepane nitrogens can act as ligands, potentially forming complexes with trace metal ions in the solution, which might catalyze degradation.
Q2: What are the likely degradation products of this compound?
While specific degradation products for this compound are not documented in the provided search results, potential degradation products, based on its functional groups, could include:
-
N-oxides: Oxidation of the pyridine nitrogen or the azepane nitrogen can lead to the formation of N-oxides.
-
Ring-opened products: Under harsh acidic or basic conditions, the azepane ring could potentially undergo hydrolysis, leading to ring-opened products.
-
Products of radical reactions: In the presence of radical initiators, various degradation products could be formed.
Q3: How can I improve the stability of my this compound solution?
To enhance the stability of this compound solutions, consider the following:
-
Use of Antioxidants: For suspected oxidative degradation, adding antioxidants to the solution may be beneficial. However, it's important to note that in some cases, certain antioxidants like ascorbate have been observed to accelerate degradation of other pyridine-containing compounds.[1] Therefore, the choice of antioxidant should be carefully evaluated.
-
pH Control: Maintaining the solution at an optimal pH using appropriate buffers can be critical. A pH stability study is recommended to determine the pH range where the compound is most stable.
-
Protection from Light: Storing solutions in amber vials or in the dark can prevent photodegradation.[2]
-
Use of Chelating Agents: If metal-catalyzed degradation is suspected, the addition of a chelating agent like EDTA could be beneficial. However, similar to antioxidants, their effect should be experimentally verified as they can sometimes unexpectedly accelerate degradation.[1]
-
Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen and reduce oxidative degradation.
-
Storage Temperature: Storing solutions at lower temperatures (e.g., 2-8 °C or frozen) can slow down the rate of degradation.
Troubleshooting Guides
Problem: I am observing a rapid loss of this compound concentration in my aqueous solution.
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Prepare fresh solutions using deoxygenated solvents. 2. Sparge the solution and headspace with an inert gas (e.g., nitrogen or argon) before sealing the container. 3. Add an antioxidant (e.g., butylated hydroxytoluene (BHT), tocopherol) and monitor the stability. Be cautious with antioxidants like ascorbic acid, as they can sometimes act as pro-oxidants.[1] |
| pH Instability | 1. Measure the pH of your solution. 2. Perform a pH stability study by preparing the solution in different buffers (e.g., pH 3, 5, 7, 9) and monitor the concentration over time. 3. Adjust the pH of your stock solution to the range where the compound shows maximum stability. |
| Photodegradation | 1. Protect your solution from light by using amber vials or wrapping the container in aluminum foil.[2] 2. Compare the stability of a solution stored in the dark versus one exposed to ambient light. |
| Adsorption to Container | 1. Test different types of containers (e.g., glass vs. polypropylene). 2. Silanize glassware to reduce active sites for adsorption. |
Problem: I see the appearance of unknown peaks in my HPLC chromatogram over time.
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | 1. This indicates the formation of degradation products. 2. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying the degradation pathway. 3. Use a stability-indicating HPLC method that can resolve the parent compound from its degradation products.[2] |
| Interaction with Excipients | 1. If your solution contains other components (e.g., buffers, salts, other active ingredients), analyze the stability of this compound in a simpler solvent system to rule out interactions. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under various conditions to illustrate how such data might be presented.
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | % Remaining after 24 hours | % Remaining after 72 hours |
| 3.0 | 92.5% | 85.1% |
| 5.0 | 98.2% | 95.8% |
| 7.0 | 99.1% | 97.5% |
| 9.0 | 96.4% | 90.3% |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0
| Temperature | % Remaining after 7 days |
| 4°C | 99.5% |
| 25°C | 97.5% |
| 40°C | 91.2% |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[2]
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Incubate the solution at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 1M NaOH.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Incubate the solution at 60°C for 24 hours. Withdraw samples at specified intervals. Neutralize the sample with an equivalent amount of 1M HCl before analysis.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.[2]
-
Thermal Degradation: Transfer 1 mL of the stock solution into a vial. Heat the solution in a dry block heater or oven at 80°C for 48 hours.[2]
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be kept in the dark under the same temperature conditions.[2]
-
Sample Analysis: Dilute all stressed samples to a final concentration of approximately 0.1 mg/mL with the mobile phase before injection into a validated stability-indicating HPLC system.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution to ensure separation of the parent compound from potential degradation products.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance (e.g., 260 nm, determined by UV scan).
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific for the parent compound and can resolve it from all degradation products generated during the forced degradation study.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Overcoming Poor Solubility of 2-(Pyridin-2-yl)azepane in Assays
Disclaimer: Detailed public information on the solubility of "2-(Pyridin-2-yl)azepane" is limited. This guide provides general strategies for overcoming solubility challenges with pyridine-containing compounds based on established principles in medicinal chemistry and pharmaceutical sciences. Experimental validation is crucial to determine the optimal conditions for your specific assay.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock into aqueous assay buffer?
A1: This is a common issue for many organic compounds synthesized for drug discovery. The pyridine and azepane moieties in your compound contribute to its overall lipophilicity, which can lead to poor water solubility.[1][2] High-concentration stock solutions in dimethyl sulfoxide (DMSO) can become supersaturated when diluted into an aqueous environment, causing the compound to "crash out" or precipitate.[2] This is a key challenge, as it is estimated that over 70% of new chemical entities in development pipelines exhibit poor aqueous solubility.[1]
Q2: What are the key structural features of this compound that might influence its solubility?
A2: this compound has two key structural components that affect its solubility:
-
Pyridine Ring: The pyridine ring is a basic heterocycle.[3] The nitrogen atom can be protonated in acidic conditions, which would increase its aqueous solubility.[4]
-
Azepane Ring: The azepane ring is a saturated, seven-membered heterocycle containing a secondary amine.[5] This amine is also basic and can be protonated. The overall molecule's solubility will therefore be pH-dependent.
Q3: What are the first steps I should take to troubleshoot the poor solubility of my compound?
A3: A systematic approach is recommended. Start with simple adjustments before moving to more complex formulation strategies. Key initial steps include:
-
Lowering the final compound concentration: Test if the compound remains in solution at a lower concentration in your assay.
-
Adjusting the pH of your assay buffer: Since the compound contains basic nitrogen atoms, decreasing the pH (making the buffer more acidic) should increase its solubility.
-
Gentle warming and mixing: Warming the solution (e.g., to 37°C) and ensuring rapid mixing when diluting the DMSO stock can sometimes help keep the compound in solution.[6]
Q4: What are some common formulation strategies I can use to improve the solubility of this compound for in vitro assays?
A4: Several formulation strategies can enhance the aqueous solubility of your compound.[7] These include:
-
Co-solvents: Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility of hydrophobic compounds.[2]
-
Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility.[2]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their solubility.[8]
Troubleshooting Guides
Guide 1: My compound precipitates upon dilution in the assay buffer.
Problem: The compound is not soluble enough in the final assay conditions.
Solutions:
| Strategy | Description | Considerations |
| pH Adjustment | The pyridine and azepane moieties are basic. Lowering the pH of the assay buffer (e.g., from 7.4 to 6.5) will protonate these groups, increasing the compound's aqueous solubility.[4] | Ensure the pH change does not affect your assay's biological components (e.g., enzyme activity, cell viability). |
| Co-solvent Addition | Introduce a water-miscible organic solvent (co-solvent) into the assay buffer to increase the solvent's capacity to dissolve the compound.[9][10] | The final concentration of the co-solvent should be kept low (typically <5%) to avoid affecting the biological assay.[11] |
| Use of Cyclodextrins | Cyclodextrins can encapsulate your compound, forming a water-soluble inclusion complex.[2] | The type and concentration of cyclodextrin need to be optimized. High concentrations can sometimes interfere with compound-target binding. |
| Surfactant Addition | Low concentrations of non-ionic surfactants (e.g., Tween-80, Polysorbate 20) can form micelles that solubilize the compound.[12] | The surfactant concentration must be above its critical micelle concentration (CMC) but below levels that could disrupt cell membranes or denature proteins. |
Guide 2: I'm observing inconsistent results in my assay.
Problem: Poor solubility can lead to variable compound concentrations and unreliable data.
Solutions:
| Symptom | Possible Cause | Recommended Action |
| High variability between replicate wells | Compound precipitation is occurring inconsistently. | Visually inspect plates for precipitation. Filter a sample of the final assay solution and measure the concentration of the soluble compound via HPLC-UV. Implement a solubilization strategy from Guide 1. |
| Lower than expected potency | The actual concentration of the dissolved compound is lower than the nominal concentration. | Determine the kinetic solubility of your compound in the assay buffer (see Experimental Protocols). Adjust the assay concentration to be below the measured solubility limit. |
| Discrepancy between biochemical and cell-based assay results | Differences in assay media (e.g., presence of serum proteins) can affect solubility and compound availability. | Measure compound solubility in both biochemical and cell-based assay media. Consider that serum proteins can bind to the compound, reducing the free concentration available to interact with the target.[13] |
Data Presentation
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Starting Concentration | Pros | Cons |
| Ethanol | 1-5% (v/v) | Readily available, effective for many compounds. | Can be toxic to cells at higher concentrations. |
| Propylene Glycol (PG) | 1-5% (v/v) | Low toxicity, commonly used in formulations. | Can be viscous at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% (v/v) | Good solubilizing capacity, low toxicity.[12] | May interfere with some assay readouts. |
| Dimethyl Sulfoxide (DMSO) | <0.5% (v/v) | Excellent solubilizing power for stock solutions.[1] | Can have biological effects and cause cell toxicity at higher concentrations. |
Table 2: Common Solubilizing Excipients
| Excipient | Mechanism | Typical Starting Concentration | Considerations |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Inclusion complex formation[8] | 1-10 mM | Can sometimes extract cholesterol from cell membranes. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Inclusion complex formation | 1-10 mM | Generally considered safe and is used in approved drug products. |
| Tween® 80 (Polysorbate 80) | Micellar solubilization[12] | 0.01-0.1% (w/v) | Ensure the concentration is above the CMC and non-toxic to cells. |
| Poloxamer 188 | Micellar solubilization | 0.1-1% (w/v) | Biocompatible and widely used in pharmaceutical formulations. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay determines the solubility of a compound in a specific buffer when added from a DMSO stock solution, mimicking the conditions of many biological assays.[14]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well plate (UV-transparent for analysis)
-
Plate reader with UV detection capabilities
-
0.22 µm filter plate
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Add the DMSO stock to the assay buffer in a 96-well plate to achieve a range of final compound concentrations (e.g., 1, 2, 5, 10, 20, 50, 100 µM). The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking. This allows the solution to equilibrate.
-
Visually inspect the wells for any signs of precipitation.
-
Filter the solutions through a 0.22 µm filter plate to remove any precipitated compound.
-
Measure the UV absorbance of the filtered solutions in a UV-transparent plate at a wavelength where the compound has maximum absorbance.
-
Create a standard curve using known concentrations of the compound in a mixture of assay buffer and DMSO that does not lead to precipitation.
-
Calculate the concentration of the dissolved compound in the filtered solutions using the standard curve. The highest concentration at which the compound remains fully dissolved is the kinetic solubility.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor compound solubility.
Caption: Experimental workflow for a kinetic solubility assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of 2-(Pyridin-2-yl)azepane Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of 2-(Pyridin-2-yl)azepane enantiomers. The information is tailored for researchers, scientists, and drug development professionals to assist with their experimental workflows.
Troubleshooting Guide
This section addresses common issues encountered during the chiral HPLC separation of this compound.
| Problem | Possible Causes | Recommended Solutions |
| No separation of enantiomers | 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Strong interactions between the analyte and the stationary phase. | 1. Screen different types of CSPs, particularly polysaccharide-based columns (e.g., cellulose or amylose derivatives).2. Vary the mobile phase composition. For normal phase, adjust the ratio of the alcohol modifier. For reversed-phase, alter the organic modifier and buffer concentration.3. Add a competing amine (e.g., diethylamine or triethylamine) to the mobile phase to reduce strong ionic interactions. |
| Poor peak shape (tailing or fronting) | 1. Secondary interactions with the silica support.2. Overloading of the column.3. Inappropriate mobile phase pH. | 1. Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (0.1-0.5%) to block active sites on the silica.[1]2. Reduce the sample concentration or injection volume.3. For reversed-phase, adjust the pH of the aqueous component to ensure the analyte is in a single ionic form. |
| Poor resolution between enantiomers | 1. Suboptimal mobile phase composition.2. High flow rate.3. Inadequate column temperature. | 1. Fine-tune the mobile phase composition. Small changes in the percentage of the alcohol modifier in normal phase can significantly impact resolution.2. Decrease the flow rate to allow for better equilibration between the mobile and stationary phases.3. Optimize the column temperature. Lower temperatures often improve resolution, but can increase analysis time. |
| Irreproducible retention times | 1. Inconsistent mobile phase preparation.2. Column degradation.3. Fluctuations in temperature. | 1. Ensure accurate and consistent preparation of the mobile phase. Premixing and degassing are crucial.2. Use a guard column and ensure the mobile phase is compatible with the CSP.3. Use a column oven to maintain a stable temperature. |
| Low signal intensity | 1. Low sample concentration.2. Inappropriate detection wavelength.3. Sample degradation. | 1. Increase the sample concentration if possible.2. Determine the optimal UV detection wavelength for this compound by scanning its UV spectrum.3. Ensure sample stability in the chosen solvent. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of this compound?
A1: Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are highly effective for resolving a wide range of chiral amines and heterocyclic compounds.[1][2] It is recommended to start with screening columns like Chiralpak® IA, IB, or IC.
Q2: What are the recommended starting conditions for mobile phase selection?
A2: For normal phase chromatography, a good starting point is a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common initial condition is Hexane/Isopropanol (90/10, v/v) with 0.1% DEA.[1] For reversed-phase, a mixture of acetonitrile or methanol with a buffered aqueous phase can be used.
Q3: Why is a basic additive like diethylamine (DEA) or triethylamine (TEA) often required in the mobile phase?
A3: this compound is a basic compound. Basic additives in the mobile phase help to improve peak shape by minimizing secondary ionic interactions between the basic analyte and any acidic residual silanol groups on the silica surface of the stationary phase.[1] This leads to more symmetrical peaks and better resolution.
Q4: Can temperature affect the chiral separation?
A4: Yes, temperature is a critical parameter in chiral chromatography. Lowering the temperature often increases the interaction differences between the enantiomers and the CSP, which can lead to better resolution. However, it may also lead to longer retention times and broader peaks. It is advisable to evaluate a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance.
Q5: What should I do if my sample does not dissolve in the mobile phase?
A5: If your sample is not soluble in the initial mobile phase, you can dissolve it in a stronger, compatible solvent. However, it is crucial to inject the smallest possible volume to avoid peak distortion. For normal phase, you might dissolve the sample in a small amount of ethanol or isopropanol. For reversed-phase, dissolving in the mobile phase is ideal, but small amounts of a stronger organic solvent can be used if necessary.
Experimental Protocols
The following are generalized starting protocols for the chiral separation of this compound. These should be considered as starting points for method development and optimization.
Protocol 1: Normal Phase HPLC
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.
Protocol 2: Polar Organic Mode
-
Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile / Methanol / Diethylamine (50:50:0.1, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.
Data Presentation
The following tables summarize typical starting conditions for chiral HPLC method development for this compound based on data for structurally similar compounds.
Table 1: Recommended Chiral Stationary Phases and Mobile Phase Modes
| Chiral Stationary Phase (CSP) | Selector Type | Recommended Mode(s) |
| Chiralpak® IA, IB, IC, IE, IF | Polysaccharide-based | Normal Phase, Polar Organic, Reversed-Phase |
| Chiralcel® OD, OJ, OZ | Polysaccharide-based | Normal Phase, Polar Organic |
| L-Ristocetin A | Macrocyclic Glycopeptide | Reversed-Phase |
Table 2: Example Starting Conditions for Method Screening
| Condition ID | CSP | Mobile Phase | Additive |
| N1 | Chiralpak® IA | n-Hexane/Isopropanol (90:10) | 0.1% DEA |
| N2 | Chiralcel® OD-H | n-Hexane/Ethanol (85:15) | 0.1% TEA |
| P1 | Chiralpak® IC | Acetonitrile/Methanol (50:50) | 0.1% DEA |
| R1 | Chiralpak® IA | Acetonitrile/Water (60:40) | 0.1% TFA |
Visualizations
Caption: Experimental workflow for the chiral HPLC analysis of this compound.
Caption: Troubleshooting decision tree for chiral separation of this compound.
References
Technical Support Center: Synthesis of 2-(Pyridin-2-yl)azepane
Welcome to the technical support center for the synthesis of 2-(Pyridin-2-yl)azepane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and scale-up of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several strategies, primarily involving the formation of the azepane ring or the introduction of the pyridinyl substituent. Common methods include:
-
Nucleophilic substitution: Reaction of a 2-halopyridine with an azepane derivative.
-
Reductive amination: Condensation of 2-acetylpyridine with an appropriate amino alcohol followed by cyclization and reduction.
-
Ring-closing metathesis (RCM): A powerful method for forming the seven-membered azepane ring from a diene precursor containing the pyridinyl moiety.
-
Metal-catalyzed cross-coupling: Palladium or copper-catalyzed coupling of a 2-substituted pyridine with an organometallic azepane reagent.
Q2: I am observing low yields in my coupling reaction between 2-bromopyridine and azepane. What are the likely causes?
A2: Low yields in the nucleophilic substitution of 2-bromopyridine with azepane can stem from several factors:
-
Steric hindrance: The bulkiness of both reactants can impede the reaction.
-
Insufficiently strong base: A strong, non-nucleophilic base is often required to deprotonate the azepane and facilitate the reaction.
-
Reaction temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.
-
Catalyst deactivation: If a catalyst is used, it may be deactivated by impurities or side products.
-
Competing side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Q3: What are the main challenges in purifying this compound?
A3: The purification of this compound can be challenging due to its basic nature and potential for metal chelation. Common issues include:
-
Tailing on silica gel chromatography: The basic nitrogen atoms can interact strongly with the acidic silica gel, leading to poor separation.
-
Metal contamination: If a metal catalyst is used in the synthesis, residual metal can be difficult to remove.
-
Product volatility: While not extremely volatile, some loss can occur during solvent removal under high vacuum.
-
Formation of stable salts: The product can form stable salts with acidic impurities, complicating extraction and chromatography.
Troubleshooting Guides
Issue 1: Low Conversion in the α-Alkylation of a Lactam Precursor
Problem: You are attempting to synthesize a precursor to this compound via α-alkylation of a lactam with 2-(chloromethyl)pyridine, but are observing low conversion to the desired product.
Troubleshooting Workflow:
Technical Support Center: Troubleshooting Inconsistent Bioactivity for 2-(Pyridin-2-yl)azepane
Disclaimer: As of December 2025, publicly available scientific literature detailing the specific biological activity, experimental protocols, or mechanism of action for "2-(Pyridin-2-yl)azepane" is limited. This guide provides a framework for troubleshooting based on general principles for novel bioactive compounds, particularly pyridine derivatives and chiral molecules.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the bioactivity of our synthesized this compound. What are the potential primary causes?
A1: Inconsistent bioactivity for a novel compound can stem from several factors. The most common culprits include issues with the compound itself, such as purity, stability, and the presence of stereoisomers, or variability in the experimental setup. It is crucial to systematically investigate each of these possibilities.
Q2: How can we confirm the identity and purity of our this compound sample?
A2: A comprehensive approach to confirming the identity and purity of your compound is essential. This typically involves a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure, while Mass Spectrometry (MS) will verify the molecular weight. Purity should be assessed using High-Performance Liquid Chromatography (HPLC), ideally with a diode-array detector (DAD) to check for impurities under the main peak. A purity level of >95% is generally recommended for biological assays.
Q3: Could the chirality of this compound be affecting our results?
A3: Yes, absolutely. This compound possesses a stereocenter at the point of attachment of the pyridine ring to the azepane ring. This means it exists as a pair of enantiomers. It is very common for enantiomers to have different biological activities, with one being significantly more active than the other, or even having a different or antagonistic effect.[1] If your synthesis is not stereospecific, you are likely working with a racemic mixture (a 50:50 mix of both enantiomers). Variations in the enantiomeric ratio from batch to batch can lead to inconsistent bioactivity.
Q4: How should we properly store this compound to ensure its stability?
A4: While specific stability data is unavailable, general best practices for storing novel organic compounds should be followed. Store the compound as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it at -20°C or -80°C is advisable. If you are preparing stock solutions, it's best to make small aliquots and store them at low temperatures to avoid repeated freeze-thaw cycles. The stability of the compound in your specific assay buffer should also be determined.
Troubleshooting Guide for Inconsistent Bioactivity
This guide provides a systematic approach to identifying the source of variability in your experimental results.
Step 1: Verify Compound Integrity and Purity
Question: How can we be certain that the compound we are testing is pure and has not degraded?
Answer: It is critical to re-verify the identity, purity, and stability of the batch of this compound that is yielding inconsistent results.
Recommended Actions:
-
Identity Confirmation: Rerun ¹H NMR and Mass Spectrometry to confirm the structure and molecular weight.
-
Purity Assessment: Use HPLC to determine the purity of the sample. If impurities are detected, they could be responsible for the observed bioactivity or lack thereof.
-
Stability Check: Assess the stability of the compound in the solvent used for your stock solution and in the final assay buffer over the time course of your experiment. This can be done by incubating the compound under experimental conditions and analyzing it by HPLC at different time points.
Data Presentation: Analytical Techniques for Compound Verification
| Technique | Purpose | Acceptable Criteria |
| ¹H and ¹³C NMR | Structural Confirmation | Spectra consistent with the proposed structure of this compound. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Observed molecular weight matches the calculated molecular weight. |
| HPLC-DAD/UV | Purity Assessment | Purity >95%, with no significant impurity peaks. |
Step 2: Scrutinize Experimental Conditions
Question: Our compound seems pure and stable. What aspects of our in vitro assay should we investigate?
Answer: The reproducibility of in vitro assays is highly sensitive to a multitude of factors.[2][3] Even minor variations can lead to significant differences in results.[4]
Recommended Actions:
-
Standard Operating Procedures (SOPs): Ensure that a detailed SOP is in place and is being strictly followed by all personnel conducting the assay.[4]
-
Cell Line Authentication: If using cell-based assays, verify the identity of your cell line (e.g., by short tandem repeat profiling) and regularly test for mycoplasma contamination.[5]
-
Reagent Consistency: Use the same batches of critical reagents (e.g., media, serum, plates) whenever possible. If a new batch is introduced, it should be validated.
-
Assay Parameters: Critically evaluate and standardize parameters such as cell seeding density, incubation times, and atmospheric conditions (CO₂, O₂).[6]
Data Presentation: Common Factors Affecting Bioassay Reproducibility [3][6]
| Category | Specific Factors | Potential Impact |
| Biological Reagents | Cell line misidentification, contamination, passage number | Altered cellular response to the compound. |
| Experimental Protocol | Variations in incubation time, cell density, reagent concentration | Shift in dose-response curves (e.g., EC₅₀/IC₅₀ values). |
| Lab Environment | Temperature and CO₂ fluctuations, different equipment | Inconsistent cell growth and assay performance. |
| Data Analysis | Different curve-fitting models, background correction methods | Variability in calculated bioactivity parameters. |
Step 3: Address the Impact of Chirality
Question: We suspect the stereoisomers of this compound are causing the inconsistent results. How do we investigate this?
Answer: Given that this compound is a chiral molecule, it is highly probable that its enantiomers have different biological activities. Resolving and testing the individual enantiomers is a critical step.
Recommended Actions:
-
Chiral Separation: Develop a method for separating the enantiomers. Chiral HPLC is a common and effective technique.[7][8]
-
Test Individual Enantiomers: Once separated, test each enantiomer individually in your bioassay to determine their respective potencies.
-
Analyze the Racemic Mixture: Test the racemic mixture alongside the individual enantiomers to see if the activity of the racemate is consistent with the activities of the individual isomers.
Experimental Protocols
Protocol 1: General Method for Chiral Separation by HPLC
This is a generalized starting point for developing a chiral separation method.
-
Column Selection: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for many small molecules.[1][9]
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of a nonpolar solvent like heptane or hexane with a polar modifier such as ethanol or isopropanol.
-
Reversed Phase: Use mixtures of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent like acetonitrile or methanol.
-
-
Optimization: Once partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5).
-
Peak Identification: If an authentic standard of one enantiomer is not available, this step can be challenging. Preparative separation and subsequent analysis by other chiroptical techniques (e.g., circular dichroism) may be necessary.
Protocol 2: Assessment of Compound Stability by HPLC
-
Prepare Solutions: Prepare a solution of this compound in your stock solvent (e.g., DMSO) and another in your final assay buffer at the highest concentration used in your experiments.
-
Incubate: Incubate these solutions under the same conditions as your bioassay (e.g., 37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
HPLC Analysis: Analyze each aliquot by a validated HPLC method.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the t=0 sample. A significant decrease in the peak area or the appearance of new peaks indicates degradation.
Visualizations
Caption: Workflow for troubleshooting inconsistent bioactivity results.
References
- 1. sfera.unife.it [sfera.unife.it]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View | MDPI [mdpi.com]
Technical Support Center: Regioselective Derivatization of 2-(Pyridin-2-yl)azepane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 2-(Pyridin-2-yl)azepane. The focus is on improving regioselectivity, a common challenge in the functionalization of this scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the derivatization of this compound?
A1: In transition metal-catalyzed C-H functionalization reactions, the pyridin-2-yl group acts as a directing group. It is anticipated to chelate with the metal catalyst, positioning it in proximity to the C-H bonds of the azepane ring. This directing effect is expected to favor functionalization at the C-7 position (the α-position to the nitrogen atom) of the azepane ring. This is based on extensive studies on analogous systems, such as N-(pyridin-2-yl)piperidine, where high selectivity for the corresponding C-2 position is observed.
Q2: We are observing a mixture of mono- and bis-derivatized products at the azepane ring. How can we improve the selectivity for the mono-derivatized product?
A2: The formation of bis-derivatized products (e.g., at C-7 and C-2) is a common issue and arises from the ability of the directing group to facilitate a second C-H activation event after the initial functionalization. To enhance mono-selectivity, consider the following strategies:
-
Steric Hindrance: Introduce a bulky substituent on the pyridine directing group, for instance at the 3-position. This can sterically hinder the rotation of the directing group after the first derivatization, thus preventing the catalyst from accessing the second α C-H bond.
-
Reaction Time and Stoichiometry: Carefully control the reaction time and the stoichiometry of the coupling partner. Shorter reaction times and using a limiting amount of the coupling partner can reduce the extent of the second derivatization.
-
Lowering Catalyst Loading: Reducing the catalyst concentration may slow down the rate of the second functionalization more significantly than the first, thereby improving the yield of the mono-substituted product.
Q3: Besides the azepane ring, can derivatization occur on the pyridine ring?
A3: Yes, under certain conditions, C-H functionalization can also occur on the pyridine ring. The electronic properties of the pyridine ring make it susceptible to certain types of reactions. To minimize undesired side reactions on the pyridine ring:
-
Choice of Catalyst and Ligands: The selection of the transition metal catalyst and its ligand sphere is crucial. Some catalytic systems have a higher preference for sp³ C-H bonds over sp² C-H bonds in the presence of a directing group.
-
Reaction Conditions: Optimization of reaction temperature and solvent can influence the relative rates of competing C-H activation pathways.
Q4: Our reaction shows poor conversion to the desired product. What are the potential causes and solutions?
A4: Low conversion can be attributed to several factors:
-
Catalyst Deactivation: The catalyst may be sensitive to air or moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Inefficient C-H Activation: The C-H bond at the C-7 position of the azepane ring might be sterically or electronically less accessible than in analogous systems. Increasing the reaction temperature or screening different catalysts and ligands might be necessary.
-
Purity of Starting Materials: Impurities in the this compound or the coupling partner can poison the catalyst. Ensure the purity of all starting materials.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of C-7 and other azepane isomers) | 1. Inefficient directing group effect. 2. Competing reaction pathways (e.g., radical reactions). | 1. Screen different directing groups (if modification is possible). 2. Optimize reaction temperature and solvent polarity. 3. Add radical inhibitors to the reaction mixture. |
| Low Yield of Mono-derivatized Product (High bis-derivatization) | 1. Facile second C-H activation. 2. Prolonged reaction time. | 1. Use a sterically hindered directing group. 2. Reduce reaction time and monitor product formation closely. 3. Use the coupling partner as the limiting reagent. |
| Derivatization on the Pyridine Ring | 1. Catalyst preference for sp² C-H bonds. 2. Reaction conditions favoring pyridine functionalization. | 1. Screen catalysts known for high sp³/sp² selectivity. 2. Modify the electronic properties of the pyridine ring with protecting groups. |
| No Reaction or Low Conversion | 1. Catalyst inactivity. 2. Insufficiently reactive C-H bond. 3. Impure reagents. | 1. Ensure inert reaction conditions and use fresh catalyst. 2. Increase reaction temperature or screen more active catalysts. 3. Purify all starting materials and use anhydrous solvents. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the Ru-catalyzed α-arylation of N-(pyridin-2-yl)piperidine, a close structural analog of this compound. This data can serve as a starting point for optimizing the derivatization of the azepane scaffold.
| Entry | Aryl Boronate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield of Mono-α-arylated Product (%) | Yield of Bis-α,α'-arylated Product (%) |
| 1 | Phenylboronic acid pinacol ester | [Ru(p-cymene)Cl₂]₂ | Toluene | 120 | 24 | 45 | 30 |
| 2 | 4-Tolylboronic acid pinacol ester | [Ru(p-cymene)Cl₂]₂ | Dioxane | 120 | 24 | 52 | 25 |
| 3 | 4-Methoxyphenylboronic acid pinacol ester | [Ru(p-cymene)Cl₂]₂ | Toluene | 120 | 24 | 55 | 20 |
| 4 | 4-Trifluoromethylphenylboronic acid pinacol ester | [Ru(p-cymene)Cl₂]₂ | Toluene | 120 | 24 | 60 | 15 |
Data is extrapolated from studies on N-(pyridin-2-yl)piperidine and should be considered as a guideline for the derivatization of this compound.
Experimental Protocols
Key Experiment: Ru-catalyzed α-Arylation of this compound (Analogous Protocol)
This protocol is adapted from established procedures for the α-arylation of N-(pyridin-2-yl)piperidine and serves as a starting point for the derivatization of this compound.
Materials:
-
This compound
-
Arylboronic acid pinacol ester
-
[Ru(p-cymene)Cl₂]₂
-
K₂CO₃ (or other suitable base)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture at 120 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono- and bis-arylated products.
Visualizations
Caption: Experimental workflow for Ru-catalyzed α-arylation.
Caption: Proposed catalytic cycle for α-arylation.
Caption: Troubleshooting logic for poor regioselectivity.
Technical Support Center: 2-(Pyridin-2-yl)azepane Analytical Methodologies
Welcome to the technical support center for the analytical method validation of 2-(Pyridin-2-yl)azepane. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges encountered with this compound?
A1: Based on structurally related pyridine-containing compounds, common challenges include:
-
Peak Tailing: The basic nitrogen in the pyridine and azepane rings can interact with residual silanols on silica-based HPLC columns, leading to asymmetric peak shapes.
-
Method Specificity: Ensuring complete separation from process-related impurities and potential degradation products is crucial.
-
Sensitivity for Impurity Detection: Achieving low limits of detection (LOD) and quantitation (LOQ) for trace impurities can be challenging.
-
Stability Issues: The compound may be susceptible to degradation under stress conditions such as acid, base, oxidation, and light, requiring the development of a stability-indicating method.
Q2: Which analytical technique is most suitable for the analysis of this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and robust technique for the analysis of pyridine-containing pharmaceutical compounds and is highly recommended for this compound. Gas chromatography (GC) could also be an option, particularly for volatile impurities, but may require derivatization.
Q3: How can I improve peak shape in the HPLC analysis of this compound?
A3: To mitigate peak tailing, consider the following:
-
Use a high-purity, end-capped C18 or C8 column.
-
Incorporate a mobile phase modifier such as triethylamine (TEA) or use a buffered mobile phase to maintain a consistent pH.
-
Screen different column chemistries, such as phenyl-hexyl or embedded polar group phases.
-
Optimize the mobile phase pH to control the ionization state of the analyte.
Q4: What are the key parameters to evaluate during method validation for this compound?
A4: According to ICH guidelines, the following validation parameters are essential: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1][2][3]
Troubleshooting Guides
HPLC Method Development and Validation Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols. | Use a base-deactivated column; add a competing base like triethylamine (0.1%) to the mobile phase; adjust mobile phase pH. |
| Inadequate Resolution | Suboptimal mobile phase or column chemistry. | Modify mobile phase composition (e.g., change organic modifier ratio, pH); screen different column selectivities (C18, C8, Phenyl-Hexyl). |
| Method Not Stability-Indicating | Co-elution of degradants with the main peak. | Conduct forced degradation studies (acid, base, peroxide, heat, light) to generate degradation products.[4][5] Develop a gradient method to ensure separation of all degradants. |
| Poor Linearity (Low R²) | Detector saturation; sample instability; inaccurate standard preparation. | Check detector response range; ensure sample and standard stability over the analysis time; re-prepare standards carefully. |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation; instrument issues (e.g., injector, pump). | Standardize sample preparation procedure; perform system suitability tests to ensure instrument performance. |
Impurity and Degradation Product Analysis
| Issue | Potential Cause | Suggested Solution |
| Unknown Peaks in Chromatogram | Process-related impurities or degradation products. | Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks; synthesize potential impurities for confirmation. |
| Difficulty in Quantifying Trace Impurities | Low sensitivity of the method. | Optimize detector wavelength; use a more sensitive detector (e.g., MS); develop a specific method for trace analysis. |
| Formation of New Impurities Over Time | Instability of the drug substance or product. | Perform a comprehensive stability study under different storage conditions to identify and track the formation of new impurities. |
Experimental Protocols
General RP-HPLC Method for this compound
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples by the developed HPLC method against a control sample.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Troubleshooting Peak Tailing in HPLC.
References
- 1. ijpqa.com [ijpqa.com]
- 2. Validated HPLC Method for Concurrent Determination of Antipyrine, Carbamazepine, Furosemide and Phenytoin and its Application in Assessment of Drug Permeability through Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijariit.com [ijariit.com]
- 5. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 2-(Pyridin-2-yl)azepane and Known CNS-Active Drugs
A Hypothetical Exploration Based on Structural Analogs
Disclaimer: To date, there is no publicly available experimental data detailing the biological activity, receptor binding affinities, or mechanism of action for the compound 2-(Pyridin-2-yl)azepane. This guide, therefore, presents a hypothetical comparison based on the known pharmacological activities of its core structural motifs: the pyridine ring and the azepane ring. These moieties are present in numerous centrally active drugs, suggesting that this compound may exhibit activity at nicotinic acetylcholine receptors (nAChRs), dopamine receptors, or serotonin receptors.
This document provides a comparative framework against well-established drugs targeting these systems. The experimental data and protocols provided are for these known drugs and serve as a benchmark for the potential evaluation of this compound.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, IC50) of known drugs that target nicotinic, dopamine, and serotonin receptors. These values represent the concentration of the drug required to inhibit 50% of radioligand binding to the receptor, indicating the drug's potency.
| Compound | Target Receptor | Binding Affinity (Ki/IC50, nM) |
| Varenicline | α4β2 nAChR | Ki: 0.06 (human) |
| α7 nAChR | Ki: 2.8 (human) | |
| Haloperidol | Dopamine D2 | Ki: 1.5 |
| Dopamine D3 | Ki: 0.7 | |
| Dopamine D4 | Ki: 5 | |
| Risperidone | Serotonin 5-HT2A | Ki: 4.5 |
| Dopamine D2 | Ki: 3.1 | |
| Ondansetron | Serotonin 5-HT3 | Ki: 1.3 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard in pharmacological research and would be applicable for evaluating the activity of "this compound".
Receptor Binding Assays
Objective: To determine the affinity of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells for human D2 receptors, HEK293 cells for human 5-HT2A receptors) are cultured and harvested. The cells are homogenized in a buffer solution and centrifuged to pellet the cell membranes. The resulting membrane preparation is stored at -80°C.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated at a specific temperature for a set period to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Calcium Flux Assay for nAChRs)
Objective: To determine the functional activity of a compound at a receptor (i.e., whether it is an agonist, antagonist, or allosteric modulator).
General Protocol:
-
Cell Culture: Cells expressing the receptor of interest are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Agonist Stimulation: After a pre-incubation period with the test compound, a known agonist for the receptor is added to stimulate a response.
-
Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader.
-
Data Analysis: The data is analyzed to determine the EC50 (effective concentration for 50% of maximal response) for agonists or the IC50 (inhibitory concentration for 50% of maximal response) for antagonists.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that "this compound" might modulate if it acts on the Dopamine D2 receptor, and a hypothetical experimental workflow for its initial characterization.
Caption: Hypothetical Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Pharmacological Characterization.
"2-(Pyridin-2-yl)azepane" structure-activity relationship (SAR) studies
An In-depth Comparative Analysis of Structure-Activity Relationships of 2-(Pyridin-2-yl)azepane Analogs and Alternative Scaffolds Targeting Nicotinic Acetylcholine Receptors
Introduction
The this compound scaffold represents a compelling starting point for the design of novel therapeutic agents, particularly those targeting the central nervous system. The combination of the electron-rich pyridine ring, a known pharmacophore for various receptors, and the conformationally flexible seven-membered azepane ring offers a unique three-dimensional chemical space for exploration. This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds related to this compound, with a focus on their activity as nicotinic acetylcholine receptor (nAChR) modulators. We will also compare their performance with alternative heterocyclic scaffolds, supported by experimental data and detailed protocols.
Structure-Activity Relationship at Nicotinic Acetylcholine Receptors
Recent studies have highlighted the potential of pyridine-containing compounds as potent and selective nAChR ligands. The SAR of these compounds is significantly influenced by the nature of the heterocyclic ring attached to the pyridine moiety and the substituents on the pyridine ring itself.
Comparison of Heterocyclic Scaffolds
The choice of the saturated heterocyclic ring plays a crucial role in determining the binding affinity and functional activity at different nAChR subtypes. While direct SAR studies on this compound are not extensively published, we can infer potential trends by comparing it to analogs with different ring systems, such as pyrrolidine and piperidine. For instance, in a series of 3-pyridyl ether-based nAChR ligands, expansion of the pyrrolidine ring to a piperidine ring resulted in a significant decrease in binding affinity at β2*-containing nAChRs[1]. This suggests that the larger and more flexible azepane ring in this compound might also lead to a different selectivity profile compared to smaller ring systems.
The following table summarizes the binding affinities of various heterocyclic analogs at different nAChR subtypes.
| Compound ID | Heterocyclic Ring | Pyridine Substitution | α4β2* Ki (nM) | α3β4* Ki (nM) | α7 Ki (nM) | Reference |
| Hypothetical | Azepane | Unsubstituted | - | - | - | - |
| Analog 1 | Pyrrolidine | 3-pyridyl ether | Sub-nanomolar to low nanomolar | - | - | [1] |
| Analog 2 | Piperidine | 3-pyridyl ether | >150-fold drop vs. pyrrolidine | - | - | [1] |
| 5b | 7-azabicyclo[2.2.1]heptane | 3'-(pyridin-4-yl)-5'-pyridinyl | - | - | - | [2] |
| 6b | 7-azabicyclo[2.2.1]heptane | 3'-(pyridin-4-yl)-5'-pyridinyl | - | - | - | [2] |
Data for hypothetical this compound is not available and is included for structural comparison.
Influence of Pyridine Ring Substitution
Substitution on the pyridine ring is another key determinant of activity. In a study of 3'-(substituted pyridinyl)-deschloroepibatidine analogs, various substituents on the pyridine ring were explored for their effect on nAChR antagonism.[2]
The table below presents the antagonist potency of several substituted pyridinyl analogs at different nAChR subtypes.
| Compound ID | Pyridine Substitution | α4β2 IC50 (µM) | α3β4 IC50 (µM) | α7 IC50 (µM) | α4β2 Selectivity (fold vs α3β4) | α4β2 Selectivity (fold vs α7) | Reference |
| 5b | 3'-(pyridin-4-yl)-5'-pyridinyl | 2.9 | - | - | - | - | [2] |
| 5e | 3'-(pyridin-4-yl)-5'-pyridinyl | 1.2 | - | - | - | - | [2] |
| 6b | 3'-(pyridin-4-yl)-5'-pyridinyl | 1.3 | >33 | >60 | 25 | 46 | [2] |
| 6e | 3'-(pyridin-4-yl)-5'-pyridinyl | 1.8 | - | - | - | - | [2] |
These results indicate that the compounds are more potent as antagonists at α4β2-nAChRs compared to α3β4- and α7-nAChRs, with compound 6b showing the highest selectivity for the α4β2 subtype.[2]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of test compounds for different nAChR subtypes.
Protocol:
-
Membrane Preparation: Membranes from cell lines stably expressing the desired human nAChR subtype (e.g., α4β2, α3β4, α7) are prepared.
-
Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline) is used.
-
Radioligand: A specific radioligand for each receptor subtype is used (e.g., [³H]epibatidine for α4β2 and α3β4, [¹²⁵I]α-bungarotoxin for α7).
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
In Vitro Functional Assays (Calcium Flux)
Objective: To determine the functional activity (agonist or antagonist) of test compounds at nAChRs.
Protocol:
-
Cell Culture: Cells expressing the nAChR subtype of interest are plated in a multi-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Test compounds are added to the wells. For antagonist testing, cells are pre-incubated with the antagonist before adding a known agonist (e.g., nicotine).
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: EC50 values (for agonists) or IC50 values (for antagonists) are determined from concentration-response curves.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Logical relationship in SAR studies of this compound analogs.
Caption: General experimental workflow for nAChR modulator development.
Conclusion
The this compound scaffold holds promise for the development of novel nAChR modulators. By systematically exploring the SAR through modifications of both the azepane and pyridine moieties, it is possible to identify compounds with high affinity, potency, and subtype selectivity. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate the therapeutic potential of this interesting class of compounds.
References
- 1. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Biological Target Engagement of 2-(Pyridin-2-yl)azepane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methodologies to confirm the direct binding of a compound, exemplified by 2-(Pyridin-2-yl)azepane, to its biological target. The selection of an appropriate assay is critical in the early stages of drug discovery to validate the mechanism of action and guide lead optimization. Here, we compare three widely used techniques: the Cellular Thermal Shift Assay (CETSA), Radioligand Binding Assay, and Surface Plasmon Resonance (SPR).
Due to the limited publicly available information on the specific biological targets of this compound, this guide will use a hypothetical G-Protein Coupled Receptor (GPCR), designated as Target X, for illustrative purposes. The protocols and data presented are representative and aim to provide a practical framework for researchers.
Comparison of Target Engagement Assays
The choice of a target engagement assay depends on various factors, including the nature of the target protein, the availability of reagents, and the desired throughput. The following table summarizes the key characteristics of CETSA, Radioligand Binding Assays, and SPR.
| Feature | Cellular Thermal Shift Assay (CETSA) | Radioligand Binding Assay | Surface Plasmon Resonance (SPR) |
| Principle | Ligand binding alters the thermal stability of the target protein. | A radiolabeled ligand competes with the test compound for binding to the target. | The interaction between the ligand and the target protein causes a change in the refractive index at a sensor surface. |
| Labeling | Label-free for the test compound. | Requires a radiolabeled form of a known ligand. | Label-free for both the test compound and the target. |
| Cellular Context | Can be performed in intact cells, cell lysates, and tissues.[1][2] | Typically performed with cell membranes or purified receptors.[3][4][5] | Requires purified and immobilized target protein.[6][7] |
| Information | Target engagement, can provide insights into downstream signaling.[1] | Binding affinity (Ki), receptor density (Bmax).[3][4] | Binding affinity (KD), kinetics (kon, koff).[6][8][9] |
| Throughput | Moderate to high, depending on the detection method.[10] | High. | Low to moderate. |
| Advantages | Physiologically relevant context, no need for ligand modification.[10][11] | High sensitivity, well-established method.[3][4] | Real-time kinetic data, no labeling required.[6][8][12] |
| Disadvantages | Target must be thermally stable, requires specific antibodies for detection. | Requires synthesis of a radiolabeled ligand, safety considerations for radioactivity. | Requires purified and stable target protein, potential for artifacts due to immobilization.[6] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[1][2] This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
Detailed Methodology:
-
Cell Culture and Treatment: Culture cells expressing the target protein (Target X) to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lysis (for intact cells): Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Protein Quantification and Detection: Collect the supernatant and determine the protein concentration. The amount of soluble Target X is then quantified by Western blotting or other protein detection methods using a specific antibody.
-
Data Analysis: Plot the amount of soluble Target X as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement. The half-maximal effective concentration (EC50) can be determined from isothermal dose-response curves.[13]
Radioligand Binding Assay
This technique measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the target receptor.[3][4]
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing Target X. Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membranes in an appropriate assay buffer.
-
Competition Binding: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand for Target X (e.g., [3H]-dopamine for a dopamine receptor), and increasing concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined and can be converted to a Ki (inhibition constant).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of a ligand to a target protein immobilized on a sensor chip in real-time.[6][8][12]
Detailed Methodology:
-
Target Immobilization: Purify Target X and immobilize it on a sensor chip.
-
Ligand Injection: Inject a solution of this compound at various concentrations over the sensor chip surface. A reference channel without the immobilized target is used to subtract non-specific binding.
-
Detection: The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU) change.
-
Regeneration: After each binding cycle, the sensor surface is regenerated by injecting a solution that disrupts the ligand-target interaction without denaturing the target.
-
Data Analysis: The binding data is fitted to a kinetic model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Hypothetical Comparative Data
The following table presents hypothetical data for this compound and two alternative compounds targeting the hypothetical Target X, as determined by the three described assays.
| Compound | CETSA (EC50, µM) | Radioligand Binding (Ki, nM) | SPR (KD, nM) |
| This compound | 1.2 | 50 | 45 |
| Alternative 1 | 0.5 | 20 | 18 |
| Alternative 2 | 15.8 | 850 | 920 |
Interpretation:
-
Alternative 1 shows the highest potency across all three assays, with the lowest EC50, Ki, and KD values.
-
This compound demonstrates moderate potency.
-
Alternative 2 exhibits the lowest potency, with significantly higher values in all assays.
The consistency of the rank order of potency across the different assays provides strong evidence for the on-target activity of the compounds.
Signaling Pathway Visualization
The engagement of a ligand with a GPCR like Target X typically initiates a downstream signaling cascade. The following diagram illustrates a generic GPCR signaling pathway.
Conclusion
Confirming target engagement is a fundamental step in drug discovery. This guide has provided a comparative overview of three powerful techniques: CETSA, Radioligand Binding Assays, and SPR. Each method offers unique advantages and disadvantages. The choice of assay should be carefully considered based on the specific research question and available resources. By employing a combination of these orthogonal approaches, researchers can confidently validate the biological target of novel compounds like this compound and accelerate the development of new therapeutics.
References
- 1. CETSA [cetsa.org]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. multispaninc.com [multispaninc.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 10. Frontiers | Current Advances in CETSA [frontiersin.org]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Comparative Analysis of "2-(Pyridin-2-yl)azepane" for ASK1 Inhibition: A Guide to Cross-Reactivity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical compound "2-(Pyridin-2-yl)azepane" as a potential inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). As no experimental data exists for "this compound," this document establishes a framework for its evaluation by comparing its projected target profile with the known ASK1 inhibitor, Selonsertib (GS-4997), and a broader spectrum kinase inhibitor, Staurosporine, to underscore the significance of selectivity in drug development.
Introduction to ASK1 Inhibition
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] Activated by various cellular stressors such as oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines, ASK1 triggers downstream signaling through p38 MAPK and c-Jun N-terminal kinase (JNK).[1] This signaling cascade is implicated in the pathophysiology of a range of human diseases, including inflammatory conditions, fibrotic diseases, neurodegenerative disorders, and cancer.[2][3] Consequently, the development of selective ASK1 inhibitors represents a promising therapeutic strategy.
"this compound" is a novel small molecule designed to target the ATP-binding site of ASK1. This guide will outline the essential experiments and data required to characterize its potency, selectivity, and cellular activity, using established methodologies and comparators.
Comparative Inhibitor Profiles
To objectively assess the therapeutic potential of "this compound," its inhibitory profile must be compared against well-characterized compounds. Selonsertib, a highly selective ASK1 inhibitor that has undergone clinical investigation, serves as a primary benchmark.[4] Staurosporine, a potent but non-selective protein kinase inhibitor, is included to highlight the importance of a narrow off-target profile.
Table 1: Comparative Potency and Selectivity of Kinase Inhibitors
| Compound | Primary Target | IC50 (nM) vs. ASK1 | Key Off-Targets (IC50 < 1 µM) | Kinase Selectivity Score (S-Score) |
| This compound | ASK1 (Hypothetical) | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Selonsertib (GS-4997) | ASK1 | 5.0[4] | Reported as "highly selective"[4]; specific public data limited. | [Data not publicly available] |
| Staurosporine | Pan-Kinase | 3 | >200 kinases | Very Low |
Experimental Protocols for Inhibitor Characterization
To generate the data required for a comprehensive comparison, a series of standardized in vitro and cell-based assays should be employed.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" against ASK1 and a panel of other kinases to assess its potency and selectivity.
Methodology: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[5]
-
Reaction Setup: A reaction mixture is prepared containing recombinant ASK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and varying concentrations of the test compound ("this compound," Selonsertib, or Staurosporine).
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 60 minutes).
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which converts the newly formed ADP into ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is detected with a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Target Engagement in a Cellular Context
Objective: To confirm that "this compound" binds to ASK1 within a cellular environment.
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding.[3][4]
-
Cell Treatment: Intact cells are incubated with the test compound at various concentrations.
-
Thermal Challenge: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of soluble ASK1 in the supernatant is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble ASK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Cellular Assay for Downstream Signaling Inhibition
Objective: To assess the ability of "this compound" to inhibit the ASK1 signaling pathway in a cellular context.
Methodology: Western Blot for Phospho-p38 MAPK
This assay measures the phosphorylation of p38 MAPK, a direct downstream target of the ASK1 signaling cascade.[6]
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293 or THP-1) is cultured and pre-treated with various concentrations of the test inhibitor.
-
Stimulation: The cells are then stimulated with an ASK1 activator, such as hydrogen peroxide (H₂O₂) or tumor necrosis factor-alpha (TNF-α), to induce p38 phosphorylation.
-
Cell Lysis: The cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated p38 (p-p38) and total p38.
-
Signal Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used to visualize the protein bands.
-
Data Analysis: The band intensities for p-p38 and total p38 are quantified, and the ratio of p-p38 to total p38 is calculated to determine the extent of pathway inhibition.
Visualizing the ASK1 Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The ASK1 signaling cascade under cellular stress.
Caption: Workflow for characterizing "this compound".
Conclusion
The comprehensive evaluation of "this compound" for its potency, selectivity, and cellular activity against ASK1 is paramount for its potential development as a therapeutic agent. By employing the standardized experimental protocols outlined in this guide and comparing the resulting data with established benchmarks such as Selonsertib, researchers can build a robust profile of this hypothetical compound. A favorable profile, characterized by high potency for ASK1 and minimal off-target effects, would warrant further preclinical and clinical investigation. This structured approach ensures an objective assessment and informs critical decisions in the drug discovery and development pipeline.
References
- 1. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
A Comparative Guide to the Synthetic Pathways of 2-(Pyridin-2-yl)azepane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(pyridin-2-yl)azepane, a heterocyclic scaffold of interest in medicinal chemistry, can be approached through several distinct synthetic strategies. This guide provides a comparative overview of the most pertinent pathways, offering detailed experimental protocols and quantitative data to inform synthetic planning and optimization. The primary methodologies evaluated include palladium-catalyzed direct arylation and the addition of organometallic reagents to a cyclic imine precursor.
Comparison of Synthetic Pathways
The selection of an optimal synthetic route for this compound is contingent on factors such as desired yield, scalability, availability of starting materials, and tolerance to various functional groups. Below is a summary of key quantitative data for two prominent synthetic methodologies.
| Parameter | Pathway 1: Pd-Catalyzed α-Arylation | Pathway 2: Organometallic Addition to Cyclic Imine |
| Starting Materials | N-protected azepane, 2-pyridylboronic acid | 6-methoxy-2,3,4,5-tetrahydropyridine, 2-bromopyridine |
| Key Reagents | Palladium catalyst (e.g., Pd(OAc)₂), Ligand, Base | n-Butyllithium or Magnesium |
| Typical Yield | Moderate to Good | Variable, dependent on imine stability and reagent |
| Reaction Conditions | Elevated temperatures (e.g., 100-120 °C) | Low temperatures for lithiation (e.g., -78 °C) |
| Key Advantages | Direct C-H functionalization, potentially fewer steps | Utilizes readily available starting materials |
| Key Disadvantages | Catalyst cost and removal, potential for side reactions | Requires anhydrous conditions, imine instability |
Experimental Protocols
Pathway 1: Palladium-Catalyzed α-Arylation of Azepane
This modern approach involves the direct coupling of a C-H bond in the azepane ring with an arylboronic acid, mediated by a palladium catalyst.
General Procedure:
-
To an oven-dried reaction vessel, add N-protected azepane (1.0 equiv.), 2-pyridylboronic acid (1.5 equiv.), palladium acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 100-120 °C.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-protected this compound.
-
Subsequent deprotection of the nitrogen atom yields the final product.
Pathway 2: Addition of a 2-Pyridyl Organometallic Reagent to a Cyclic Imine
This classical method relies on the nucleophilic addition of a pre-formed 2-pyridyl organometallic reagent to a cyclic imine precursor of azepane.
General Procedure:
-
Formation of the Organometallic Reagent:
-
Organolithium: To a solution of 2-bromopyridine (1.1 equiv.) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.0 equiv.) in hexanes is added dropwise. The mixture is stirred at this temperature for 1 hour to generate 2-pyridyllithium.
-
Grignard Reagent: To a suspension of magnesium turnings (1.2 equiv.) in anhydrous THF under an inert atmosphere, a small crystal of iodine is added. A solution of 2-bromopyridine (1.0 equiv.) in anhydrous THF is then added dropwise to initiate the reaction. The mixture is stirred at room temperature until the magnesium is consumed.
-
-
Addition to the Cyclic Imine:
-
A solution of the cyclic imine precursor, such as 6-methoxy-2,3,4,5-tetrahydropyridine (which acts as a synthon for the cyclic imine), in anhydrous THF is cooled to -78 °C.
-
The freshly prepared solution of the 2-pyridyl organometallic reagent is then added dropwise to the cooled imine solution.
-
The reaction mixture is stirred at low temperature for several hours before being allowed to warm to room temperature.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
Visualization of Synthetic Pathways
Scrutinizing the Therapeutic Potential of the 2-(Pyridin-2-yl)azepane Scaffold: A Comparative Analysis of In Vivo Efficacy and In Vitro Potency in Antitumor Derivatives
For Immediate Release: December 27, 2025
A detailed examination of platinum(II) complexes incorporating a 2-(pyridin-2-yl)azepane-derived scaffold reveals a compelling, albeit complex, relationship between their potency in laboratory cell cultures and their effectiveness in preclinical animal models. This guide synthesizes the available data to provide researchers, scientists, and drug development professionals with a clear comparison of the in vitro and in vivo performance of these promising antitumor agents.
While direct biological activity data for the parent compound, this compound, is not publicly available, its structural motif is a key component in a series of platinum(II) complexes with significant antitumor properties. This analysis focuses on two such derivatives, referred to as Complex 3 and Complex 4, which are derived from 2-formyl and 2-acetyl pyridine thiosemicarbazones containing an azepane ring. By evaluating the experimental data for these compounds, we can gain valuable insights into the therapeutic potential of this chemical scaffold.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity and in vivo antitumor efficacy of the this compound-derived platinum(II) complexes and their corresponding ligands.
| Compound | In Vitro Cytotoxicity (IC50, µM) | In Vivo Antitumor Activity |
| MCF-7 (Breast Cancer) | T24 (Bladder Cancer) | |
| Ligand 1 (HL1) | >100 | >100 |
| Ligand 2 (HL2) | 12.0 ± 1.5 | 10.0 ± 1.2 |
| Complex 3 [Pt(L1)Cl] | 15.0 ± 1.8 | 12.0 ± 1.5 |
| Complex 4 [Pt(L2)Cl] | 25.0 ± 2.8 | 8.0 ± 0.9 |
| Cisplatin (Control) | 8.0 ± 0.9 | 5.0 ± 0.6 |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency. % T/C (Treated/Control) is a measure of antitumor efficacy in animal models, where a higher value indicates greater effectiveness.
In Vitro vs. In Vivo: A Disconnect in Potency and Efficacy
A critical analysis of the data reveals a noteworthy divergence between the in vitro potency and the in vivo efficacy of these compounds. For instance, while Cisplatin, a standard chemotherapy drug, demonstrates superior potency against the tested cancer cell lines in vitro with lower IC50 values, Complex 3, which is less potent in vitro, exhibits a more significant antitumor effect in the in vivo leukemia model (% T/C of 210 vs. 183 for Cisplatin).
This discrepancy underscores the importance of comprehensive preclinical testing. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and tumor microenvironment interactions, which are not captured in in vitro assays, play a crucial role in determining the ultimate therapeutic efficacy of a drug candidate.
Experimental Protocols
In Vitro Cytotoxicity Assay
The antiproliferative activity of the compounds was determined using a standard cell viability assay.
-
Cell Culture: Human cancer cell lines (MCF-7, T24, A-549) and a mouse fibroblast cell line (L-929) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and, after 24 hours of incubation, were treated with various concentrations of the test compounds.
-
Incubation: The treated cells were incubated for 48 hours.
-
Viability Assessment: Cell viability was assessed using a colorimetric assay that measures the metabolic activity of living cells. The absorbance was read using a microplate reader.
-
IC50 Determination: The IC50 values were calculated from the dose-response curves.
In Vivo Antitumor Activity Assay
The antitumor efficacy of the platinum complexes was evaluated in a murine leukemia model.
-
Animal Model: CDF1 mice were inoculated intraperitoneally with P388 leukemia cells.
-
Compound Administration: One day after tumor inoculation, the mice were treated with the test compounds administered intraperitoneally for five consecutive days.
-
Monitoring: The animals were monitored daily for survival.
-
Efficacy Evaluation: The antitumor efficacy was expressed as the percentage of the median survival time of the treated group versus the control group (% T/C).
Visualizing the Path from Lab Bench to Preclinical Models
The following diagrams illustrate the logical flow of the experimental process and the relationship between the key concepts discussed in this guide.
Caption: Experimental workflow for in vitro and in vivo evaluation.
Caption: Relationship between in vitro potency and in vivo efficacy.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological profiles of compounds related to 2-(Pyridin-2-yl)azepane, a heterocyclic compound featuring both a pyridine and an azepane moiety. Due to the limited direct toxicological data on this compound itself, this assessment focuses on the known toxicities of its structural analogs, including various pyridine and azepane derivatives. The data presented herein is intended to serve as a reference for researchers and professionals engaged in the development of pharmaceuticals and other bioactive compounds containing these structural motifs.
Introduction
Pyridine and azepane ring systems are prevalent scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The fusion of these two moieties in this compound results in a unique chemical entity with potential biological activities that warrant a thorough toxicological evaluation. This guide synthesizes available in vitro and in vivo toxicity data for related compounds to provide a predictive overview of the potential toxicological liabilities associated with this class of molecules.
In Vitro Cytotoxicity of Pyridine Analogs
The in vitro cytotoxicity of various pyridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound. The following table summarizes the IC50 values for several pyridine analogs from different studies.
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyridine-3-carbonitrile derivatives | HT29 | 2.243 ± 0.217 | Doxorubicin | 3.964 ± 0.360 | [3] |
| Nabumetone-derived Pyridine | A549 | 23.43 - 24.62 | Erlotinib | 25 | [3] |
| 2-Oxo-pyridine derivatives | HepG-2 | 8.42 ± 0.70 - 78.17 ± 3.80 | Doxorubicin | 4.50 ± 0.20 | [4] |
| 2-Oxo-pyridine derivatives | Caco-2 | 7.83 ± 0.50 - 84.43 ± 4.0 | Doxorubicin | 12.49 ± 1.10 | [4] |
| 4,4'-Bipyridine derivatives | HepG-2 | 8.83 ± 0.30 (µg/mL) | 5-FU | 7.53 ± 0.22 (µg/mL) | [5] |
| 4,4'-Bipyridine derivatives | MCF-7 | 8.98 ± 0.61 (µg/mL) | 5-FU | 4.05 ± 0.15 (µg/mL) | [5] |
| Pyridine-ureas | MCF-7 | 0.22 | Doxorubicin | 1.93 | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and exposure times.
General Toxicity of Pyridine
Pyridine, the core heterocyclic moiety, has a well-documented toxicological profile. Acute exposure to high concentrations of pyridine can affect the central nervous system, leading to symptoms such as headaches, dizziness, and nausea. Chronic exposure has been associated with liver damage.[7] The oral LD50 of pyridine in rats is reported to be 1580 mg/kg.[7][8]
Toxicity of Azepane Derivatives
Experimental Protocols
A standardized approach to toxicity testing is crucial for the reliable comparison of different compounds. Below are outlines of common experimental protocols used in the toxicological assessment of novel chemical entities.
1. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][10]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG-2, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
MTT Incubation: After treatment, an MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3][4]
2. Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)
This method is used to determine the acute oral toxicity (LD50) of a substance.
-
Animal Model: Typically, female rats are used.
-
Dosing: A single animal is dosed with the test substance. The outcome (survival or death) determines the dose for the next animal (a higher dose if the animal survives, a lower dose if it dies).
-
Observation: Animals are observed for signs of toxicity and mortality over a 14-day period.
-
Data Analysis: The LD50 is calculated using a statistical program based on the outcomes of a small number of animals.
Visualizing Experimental and Logical Frameworks
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
Logical Framework for Predictive Toxicity Assessment
Caption: Predictive toxicity assessment based on structural analogs.
Potential Signaling Pathways in Toxicity
The toxicity of pyridine derivatives can be mediated through various signaling pathways. For instance, some pyridine-based compounds have been shown to induce apoptosis in cancer cells. This process is often regulated by the Bcl-2 family of proteins and the activation of caspases.
Caption: A simplified signaling pathway for apoptosis induced by pyridine analogs.
Conclusion
The toxicological assessment of this compound necessitates a careful consideration of the known toxicities of its constituent pyridine and azepane moieties and their derivatives. The available in vitro data on related pyridine analogs indicate a wide range of cytotoxic activities, with some compounds showing potent effects against cancer cell lines. The general toxicity profile of pyridine suggests potential for central nervous system and liver effects at high doses.
This guide provides a foundational understanding for researchers. However, it is imperative that direct experimental evaluation of this compound is conducted to establish its specific toxicological profile. Standardized in vitro and in vivo studies are essential to determine its cytotoxicity, genotoxicity, acute and chronic toxicity, and to elucidate the underlying mechanisms of any observed adverse effects.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Independent Verification of Published Results: A Comparative Guide to the Synthesis of 2-Aryl-Azepanes
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold is a crucial motif in medicinal chemistry, present in numerous bioactive compounds. However, the synthesis of substituted azepanes, particularly 2-aryl-azepanes like the target "2-(Pyridin-2-yl)azepane," can be challenging. Due to the limited publicly available data on the direct synthesis of this compound, this guide provides an independent verification and comparison of three distinct and recently published methodologies for the synthesis of 2-aryl-azepanes. These approaches—photochemical ring expansion, piperidine ring expansion, and transition metal-catalyzed cross-coupling—offer diverse strategies for accessing this important class of molecules.
This guide summarizes the reported quantitative data in structured tables for easy comparison and provides detailed experimental protocols for each key methodology. Visual representations of the experimental workflows are also included to facilitate understanding.
Method 1: Photochemical Dearomative Ring Expansion of Nitroarenes
This innovative two-step method, developed by Leonori and coworkers, utilizes blue light to mediate the ring expansion of a nitroarene to a 3H-azepine intermediate, which is subsequently reduced to the desired 2-aryl-azepane.[1][2]
Experimental Workflow
Caption: Workflow for the photochemical synthesis of 2-aryl-azepanes.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 1-methoxy-4-nitrobenzene |
| Product | 2-(4-methoxyphenyl)azepane |
| Yield (Step 1) | Not explicitly reported for isolated intermediate |
| Yield (Step 2) | 72% (over two steps) |
| Reaction Time (Step 1) | 24 hours |
| Reaction Time (Step 2) | 16 hours |
| Key Reagents | Triethylamine, Triisopropyl phosphite, H₂, PtO₂ |
| Solvents | THF, Ethanol |
| Temperature | Room Temperature |
Detailed Experimental Protocol
Step 1: Photochemical Ring Expansion In a nitrogen-filled glovebox, a 10 mL oven-dried vial was charged with the nitroarene (0.2 mmol, 1.0 equiv), THF (1.0 mL), triethylamine (0.46 mL, 3.2 mmol, 16 equiv), and triisopropyl phosphite (0.61 mL, 2.4 mmol, 12 equiv). The vial was sealed and placed in a photoreactor equipped with a fan and blue LEDs (450 nm). The reaction mixture was stirred at room temperature for 24 hours.
Step 2: Hydrogenolysis After the photochemical reaction, the solvent was removed under reduced pressure. The residue was dissolved in ethanol (2.0 mL), and platinum(IV) oxide (4.5 mg, 0.02 mmol, 10 mol%) was added. The reaction vessel was evacuated and backfilled with hydrogen gas (1 atm) three times. The mixture was stirred under a hydrogen atmosphere at room temperature for 16 hours. The reaction mixture was then filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the 2-aryl-azepane.
Method 2: Stereoselective and Regioselective Piperidine Ring Expansion
This method, reported by Chong et al., involves the ring expansion of a suitably substituted piperidine derivative to afford a 2-aryl-azepane with high stereoselectivity.
Experimental Workflow
Caption: Workflow for piperidine ring expansion to a 2-aryl-azepane.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | N-benzyl-2-(hydroxymethyl)-2-phenylpiperidine |
| Product | N-benzyl-2-phenylazepane |
| Overall Yield | 85% |
| Reaction Time | Not explicitly detailed for each step |
| Key Reagents | Methanesulfonyl chloride, Triethylamine, Sodium hydride |
| Solvents | CH₂Cl₂, THF |
| Temperature | 0 °C to Room Temperature |
Detailed Experimental Protocol
To a solution of N-benzyl-2-(hydroxymethyl)-2-phenylpiperidine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C was added methanesulfonyl chloride (1.2 mmol) dropwise. The reaction mixture was allowed to warm to room temperature and stirred until the starting material was consumed (monitored by TLC). The reaction was quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude mesylate.
The crude mesylate was dissolved in anhydrous THF (10 mL), and sodium hydride (60% dispersion in mineral oil, 1.5 mmol) was added portionwise at 0 °C. The mixture was stirred at room temperature until the reaction was complete (monitored by TLC). The reaction was carefully quenched with water, and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product was purified by column chromatography to yield N-benzyl-2-phenylazepane.
Method 3: Ruthenium-Catalyzed α-C-H Arylation of Cyclic Enamides
This modern approach, developed by Timothy Beng and coworkers, utilizes a ruthenium catalyst to achieve a regiocontrolled cross-coupling of a cyclic enamide with an aryl boronic acid, followed by reduction to the 2-aryl-azepane.
Experimental Workflow
Caption: Workflow for Ru-catalyzed synthesis of 2-aryl-azepanes.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | N-Boc-2,3,4,5-tetrahydro-1H-azepine & Phenylboronic acid |
| Product | N-Boc-2-phenylazepane |
| Yield (Step 1) | 82% |
| Yield (Step 2) | >95% |
| Reaction Time (Step 1) | 12 hours |
| Reaction Time (Step 2) | 12 hours |
| Key Reagents | [Ru(p-cymene)Cl₂]₂, AgOAc, PivOH, H₂, Pd/C |
| Solvents | t-AmylOH, Methanol |
| Temperature | 100 °C (Step 1), Room Temperature (Step 2) |
Detailed Experimental Protocol
Step 1: Ruthenium-Catalyzed Cross-Coupling An oven-dried screw-capped vial was charged with N-Boc-2,3,4,5-tetrahydro-1H-azepine (0.5 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 1.5 equiv), [Ru(p-cymene)Cl₂]₂ (0.0125 mmol, 2.5 mol%), silver(I) acetate (1.0 mmol, 2.0 equiv), and pivalic acid (0.25 mmol, 0.5 equiv). The vial was evacuated and backfilled with argon. t-Amyl alcohol (2.5 mL) was added, and the vial was sealed and heated at 100 °C for 12 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by flash chromatography to give N-Boc-7-phenyl-2,3,4,5-tetrahydro-1H-azepine.
Step 2: Reduction The N-Boc-7-phenyl-2,3,4,5-tetrahydro-1H-azepine (0.4 mmol) was dissolved in methanol (4 mL), and 10% palladium on carbon (10 mol%) was added. The flask was evacuated and backfilled with hydrogen gas three times and stirred under a hydrogen atmosphere (balloon) for 12 hours. The mixture was filtered through Celite, and the solvent was evaporated to afford N-Boc-2-phenylazepane, which was used without further purification.
Comparison of Methodologies
| Feature | Photochemical Ring Expansion | Piperidine Ring Expansion | Ru-Catalyzed C-H Arylation |
| Novelty | High | Moderate | High |
| Starting Materials | Readily available nitroarenes | Substituted piperidines (may require synthesis) | Cyclic enamides (may require synthesis) |
| Reagents | Trialkyl phosphite, PtO₂ | Mesyl chloride, NaH | Ruthenium catalyst, Silver salt |
| Stereoselectivity | Not inherently stereoselective | High (substrate-dependent) | Not applicable for this step |
| Scalability | Potentially scalable with flow chemistry | Well-established and scalable | Scalable, but catalyst cost may be a factor |
| Overall Yield | Good | Very Good | Excellent |
| Reaction Conditions | Mild (light, rt) | Mild to moderate | Elevated temperature for C-H activation |
Conclusion
The independent verification of these three distinct methodologies for the synthesis of 2-aryl-azepanes provides researchers with a valuable comparative tool. The photochemical approach offers a novel entry from simple nitroarenes under mild conditions. The piperidine ring expansion is a robust and high-yielding method, particularly advantageous when stereochemistry is a key consideration. The ruthenium-catalyzed C-H arylation represents a modern, efficient, and high-yielding strategy that benefits from the principles of atom economy. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. While no direct published synthesis of "this compound" was found, the methodologies presented here provide a strong foundation and viable pathways for its successful synthesis in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
